AM-6494
Beschreibung
Eigenschaften
Molekularformel |
C22H21F2N5O3S |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
N-[3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl]-5-prop-2-ynoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1 |
InChI-Schlüssel |
IPUJINDWAGRAHN-KNXBSLHKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AM-6494: A Technical Guide to its Mechanism of Action as a BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-6494 is a potent and orally bioavailable small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. This document provides a detailed technical overview of the mechanism of action of this compound, consolidating available data on its biochemical and cellular activity, in vivo efficacy, and the molecular basis for its high potency and selectivity. Experimental methodologies are described for key assays, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: BACE1 Inhibition
This compound functions as a highly potent and selective inhibitor of BACE1, an aspartyl protease that catalyzes the initial and rate-limiting step in the production of amyloid-β (Aβ) peptides. By binding to the active site of BACE1, this compound prevents the cleavage of the amyloid precursor protein (APP), thereby reducing the generation of Aβ peptides, particularly the neurotoxic Aβ42 species, which are central to the pathophysiology of Alzheimer's disease.
Signaling Pathway of BACE1 Inhibition by this compound
The following diagram illustrates the canonical amyloidogenic pathway and the inhibitory action of this compound.
AM-6494: A Technical Whitepaper on the Discovery and Preclinical Development of a Potent and Selective BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and preclinical development of AM-6494, a potent and orally efficacious inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, and its inhibition is a primary therapeutic strategy for the treatment of Alzheimer's disease. This compound emerged from a lead optimization program focused on developing cyclopropylthiazine-based inhibitors with improved selectivity over the homologous enzyme BACE2, thereby mitigating potential off-target effects such as hypopigmentation.
Executive Summary
This compound (also referred to as compound 20 in initial publications) is a novel, highly potent BACE1 inhibitor with excellent in vivo selectivity over BACE2.[1][2] It has demonstrated robust and sustained reduction of amyloid-β (Aβ) levels in both the cerebrospinal fluid (CSF) and brain in preclinical animal models.[1][2] A key achievement in the development of this compound was uncoupling BACE1 potency from BACE2 inhibition, which has been a significant challenge for other BACE1 inhibitor candidates. This selectivity profile, combined with its favorable pharmacokinetic properties, led to its advancement into preclinical development.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, highlighting its potency, selectivity, and preclinical efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | BACE1 IC₅₀ (nM) | BACE2 IC₅₀ (nM) | BACE2/BACE1 Selectivity Ratio |
| This compound | 0.4 | 18.6 | 47 |
Data sourced from Pettus et al., 2020.[1]
Table 2: Preclinical Pharmacodynamic Efficacy of this compound
| Species | Route of Administration | Dose | Time Point | % Aβ₄₀ Reduction in CSF | % Aβ₄₀ Reduction in Brain |
| Rat | Oral | Not Specified | Not Specified | Robust and sustained | Robust and sustained |
| Monkey | Oral | Not Specified | Not Specified | Robust and sustained | Robust and sustained |
Qualitative descriptions of efficacy are as reported in the primary literature.[1][2] Specific percentage reductions at given doses and time points were not publicly disclosed in the reviewed literature.
Mechanism of Action: BACE1 Inhibition
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway. It cleaves the amyloid precursor protein (APP) at the β-secretase site, which is the first step in the generation of Aβ peptides. Subsequent cleavage of the resulting C-terminal fragment (C99) by γ-secretase produces Aβ peptides of various lengths, most notably Aβ₄₀ and Aβ₄₂. These peptides can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. This compound, as a BACE1 inhibitor, binds to the active site of the enzyme, preventing the initial cleavage of APP and thereby reducing the production of Aβ peptides.
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery and preclinical evaluation of this compound are provided below.
BACE1 and BACE2 Inhibition Assays (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BACE1 and BACE2.
Methodology: A fluorescence resonance energy transfer (FRET) assay was likely employed, a common method for assessing BACE1 activity.
-
Enzyme and Substrate: Recombinant human BACE1 and BACE2 enzymes were used. The substrate is typically a synthetic peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.
-
Assay Buffer: A buffer solution, likely sodium acetate, at an acidic pH (around 4.5) to mimic the acidic environment of endosomes where BACE1 is active.
-
Procedure:
-
This compound was serially diluted to various concentrations.
-
The inhibitor was pre-incubated with the BACE1 or BACE2 enzyme in the assay buffer in a microplate.
-
The FRET substrate was added to initiate the enzymatic reaction.
-
The plate was incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence was measured over time using a plate reader. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis: The rate of reaction was calculated from the fluorescence signal. The IC₅₀ value was determined by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Studies in Rats and Monkeys
Objective: To assess the in vivo efficacy of this compound in reducing Aβ₄₀ levels in the CSF and brain of preclinical animal models.
Methodology:
-
Animal Models: Sprague-Dawley rats and cynomolgus monkeys were used.
-
Drug Administration: this compound was administered orally. The exact vehicle and dosing regimen were not specified in the reviewed literature.
-
Sample Collection:
-
CSF: CSF samples were collected at various time points post-dosing.
-
Brain: At the end of the study, animals were euthanized, and brain tissue was collected and homogenized.
-
-
Aβ₄₀ Quantification: Aβ₄₀ levels in the CSF and brain homogenates were measured using a sensitive immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
-
Data Analysis: The percentage reduction in Aβ₄₀ levels in the treated groups was calculated relative to the vehicle-treated control group at each time point.
Mouse Hypopigmentation Study
Objective: To evaluate the potential for this compound to cause hypopigmentation, an off-target effect associated with BACE2 inhibition.
Methodology:
-
Animal Model: A mouse model susceptible to hypopigmentation was used.
-
Drug Administration: this compound was administered for 13 consecutive days.
-
Assessment: Changes in skin and fur color were monitored and quantified. The primary publication mentions a "camera-based pigmentation detection method" was developed to quantify this effect.
-
Results: Administration of this compound resulted in no observable skin or fur color change, indicating a lack of significant BACE2 inhibition in vivo at efficacious doses.[1]
Discovery and Development Workflow
The discovery of this compound followed a structured drug discovery and development process, beginning with a lead compound and progressing through optimization and preclinical evaluation.
Conclusion
This compound represents a significant advancement in the pursuit of a safe and effective BACE1 inhibitor for the treatment of Alzheimer's disease. Through a focused medicinal chemistry effort, the challenges of achieving high potency for BACE1 while maintaining selectivity over BACE2 were successfully addressed. The preclinical data for this compound demonstrate its potential to robustly lower Aβ levels in the brain without the off-target effects that have hindered the development of other BACE1 inhibitors. This compelling preclinical data package positioned this compound as a promising candidate for further development.
References
AM-6494: A Comprehensive Technical Analysis of its BACE1/BACE2 Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of AM-6494, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document is intended for researchers, scientists, and drug development professionals engaged in the field of Alzheimer's disease and related neurodegenerative disorders.
Executive Summary
This compound is a novel, orally efficacious BACE1 inhibitor that has demonstrated significant promise in preclinical studies. A critical aspect of its development is its selectivity for BACE1 over the homologous protease BACE2. Inhibition of BACE2 has been associated with off-target effects, such as hypopigmentation, due to its role in processing the premelanosome protein (PMEL). This guide summarizes the quantitative data defining the selectivity of this compound, details the experimental methodologies used to determine this profile, and illustrates the relevant biological pathways.
Quantitative Selectivity Profile
The inhibitory activity of this compound against BACE1 and BACE2 has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are presented below.
| Enzyme | This compound IC50 (nM) | Selectivity Ratio (BACE2/BACE1) |
| BACE1 | 0.4[1] | 47-fold[2][3] |
| BACE2 | 18.6[1] |
Table 1: In vitro inhibitory potency of this compound against BACE1 and BACE2.
Experimental Protocols
The determination of the IC50 values for this compound against BACE1 and BACE2 involves specific biochemical and cellular assays. The following sections outline the general principles and methodologies employed in these key experiments.
BACE1 and BACE2 Biochemical Inhibition Assay (FRET-based)
A common method to determine the enzymatic activity of BACE1 and BACE2 is through a Fluorescence Resonance Energy Transfer (FRET) assay.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by BACE1 or BACE2, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
General Protocol:
-
Reagents and Materials:
-
Recombinant human BACE1 or BACE2 enzyme.
-
FRET peptide substrate (e.g., based on the "Swedish" mutant of APP).[4]
-
Assay buffer (typically sodium acetate (B1210297) buffer, pH 4.5, to mimic the acidic environment of endosomes where BACE1 is active).[5][6]
-
This compound at various concentrations.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
A solution of the FRET peptide substrate is prepared in the assay buffer.
-
This compound is serially diluted to create a range of concentrations.
-
The substrate solution and the inhibitor dilutions are added to the wells of a microplate.
-
The reaction is initiated by the addition of the BACE1 or BACE2 enzyme.
-
The plate is incubated at a controlled temperature (e.g., room temperature or 37°C).
-
Fluorescence is measured at regular intervals or at a fixed endpoint using a microplate reader.[5][7]
-
-
Data Analysis:
-
The rate of increase in fluorescence is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a control reaction with no inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
-
Cellular BACE2 Inhibition Assay (PMEL17-based)
To assess the activity of inhibitors against BACE2 in a cellular context, an assay based on the processing of its physiological substrate, PMEL17, is often employed.
Principle: BACE2 is involved in the maturation of melanosomes by cleaving the premelanosome protein (PMEL17). Inhibition of BACE2 in cells that express PMEL17 leads to a decrease in its cleavage products.
General Protocol:
-
Cell Culture:
-
A suitable cell line that endogenously or exogenously expresses PMEL17 is used (e.g., melanoma cells).
-
-
Compound Treatment:
-
Cells are treated with varying concentrations of this compound for a specified period.
-
-
Lysate Preparation and Analysis:
-
Cell lysates are prepared.
-
The levels of full-length PMEL17 and its BACE2-cleaved fragments are quantified using techniques such as Western blotting or ELISA with specific antibodies.
-
-
Data Analysis:
-
The reduction in PMEL17 cleavage products is quantified relative to untreated control cells.
-
Cellular IC50 values are determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of BACE1 and BACE2, as well as a generalized workflow for determining inhibitor selectivity.
Caption: BACE1 Signaling Pathway.
Caption: BACE2 Signaling Pathway.
Caption: Inhibitor Selectivity Workflow.
Conclusion
This compound exhibits a favorable selectivity profile, with a 47-fold higher potency for BACE1 over BACE2.[2][3] This selectivity is a key attribute, potentially minimizing the risk of off-target effects associated with BACE2 inhibition. The data presented in this guide, derived from robust biochemical and cellular assays, support the continued investigation of this compound as a promising therapeutic candidate for Alzheimer's disease. Further in vivo studies are essential to fully characterize its efficacy and safety profile.
References
- 1. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Early Research Findings on AM-6494 for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent and orally bioavailable small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). Early preclinical research on this compound has demonstrated its potential as a disease-modifying therapeutic agent for AD by targeting the production of Aβ at its source. This technical guide provides an in-depth overview of the early research findings on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its initial evaluation.
Core Data Presentation
In Vitro Potency and Selectivity
This compound was identified as a highly potent inhibitor of BACE1 with significant selectivity over the homologous enzyme BACE2. This selectivity is a critical feature, as inhibition of BACE2 has been associated with off-target effects, such as hypopigmentation.
| Target | IC50 (nM) | Selectivity (BACE2/BACE1) |
| BACE1 | 0.4 | 47-fold |
| BACE2 | 18.6 |
Table 1: In vitro potency and selectivity of this compound against BACE1 and BACE2.[1]
In Vivo Pharmacodynamic Efficacy
Preclinical studies in rodent and non-human primate models demonstrated that oral administration of this compound leads to a robust and sustained reduction of Aβ40 levels in both the cerebrospinal fluid (CSF) and the brain.
| Animal Model | Matrix | Aβ40 Reduction | Key Observation |
| Rat | CSF and Brain | Robust and sustained | Dose-dependent reduction of Aβ40. |
| Monkey | CSF and Brain | Robust and sustained | Significant lowering of Aβ40 levels. |
| Mouse | Skin/Fur | No alteration in color | Lack of hypopigmentation after a 13-day study, indicating in vivo selectivity for BACE1 over BACE2.[1][2] |
Table 2: Summary of in vivo pharmacodynamic effects of this compound.
Experimental Protocols
In Vitro BACE1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BACE1.
Methodology: A generalized protocol for a BACE1 enzymatic assay is as follows:
-
Reagent Preparation:
-
Recombinant human BACE1 enzyme is prepared in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).
-
A fluorogenic BACE1 substrate, often derived from the amyloid precursor protein (APP) sequence, is prepared.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
-
Assay Procedure:
-
The BACE1 enzyme solution is added to the wells of a microplate.
-
The serially diluted this compound or vehicle control is added to the respective wells.
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by BACE1, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear phase of the fluorescence signal.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Pharmacodynamic Studies in Animal Models
Objective: To evaluate the effect of this compound on Aβ levels in the CSF and brain of preclinical animal models.
General Methodology:
-
Animal Models:
-
Rats (e.g., Sprague-Dawley): Commonly used for initial pharmacokinetic and pharmacodynamic assessments.
-
Non-human primates (e.g., Cynomolgus monkeys): Used for their closer physiological and metabolic similarity to humans.
-
-
Dosing:
-
This compound is formulated for oral administration.
-
Animals are administered single or multiple doses of the compound or a vehicle control.
-
-
Sample Collection:
-
Cerebrospinal Fluid (CSF): Collected at various time points post-dosing via methods such as cisterna magna puncture.
-
Brain Tissue: At the end of the study, animals are euthanized, and brain tissue is collected and homogenized.
-
-
Aβ Level Measurement:
-
Aβ40 levels in CSF and brain homogenates are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
-
-
Data Analysis:
-
The percentage reduction in Aβ40 levels in the treated groups is calculated relative to the vehicle-treated control group at each time point.
-
Mouse Hypopigmentation Study
Objective: To assess the in vivo selectivity of this compound by evaluating its effect on fur color, a known off-target effect of BACE2 inhibition.
General Methodology:
-
Animal Model: C57BL/6 mice are often used due to their black fur, which makes any depigmentation easily observable.
-
Dosing: this compound is administered orally to the mice daily for a specified period (e.g., 13 days).[2]
-
Observation: The fur color of the treated mice is visually inspected and compared to a control group receiving a vehicle. Any signs of lightening or graying of the fur are recorded.
Visualizations
Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.
Caption: Preclinical evaluation workflow for a BACE1 inhibitor like this compound.
References
- 1. Pharmacological BACE1 and BACE2 inhibition induces hair depigmentation by inhibiting PMEL17 processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible and Species-Specific Depigmentation Effects of AZD3293, a BACE Inhibitor for the Treatment of Alzheimer's Disease, Are Related to BACE2 Inhibition and Confined to Epidermis and Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-6494: A Potential Disease-Modifying Therapeutic for Neurodegeneration
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AM-6494 is a potent and orally bioavailable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in the pathogenesis of Alzheimer's disease.[1][2] Preclinical studies have demonstrated its high selectivity for BACE1 over the homologous BACE2, a critical feature for mitigating off-target effects such as hypopigmentation.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of neurodegenerative disease therapeutics.
Mechanism of Action: Targeting the Amyloid Cascade
This compound exerts its therapeutic potential by directly inhibiting BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[2][4] In the amyloidogenic pathway, BACE1 cleaves the amyloid precursor protein (APP), generating a C-terminal fragment that is subsequently cleaved by γ-secretase to produce Aβ peptides, primarily Aβ40 and Aβ42. These peptides, particularly Aβ42, are prone to aggregation and form the amyloid plaques characteristic of Alzheimer's disease. By inhibiting BACE1, this compound effectively reduces the production of all downstream Aβ species.
Computational modeling and dynamic interaction investigations have revealed that this compound exhibits a high binding affinity for the catalytic site of BACE1.[5] This strong interaction is attributed to van der Waals forces and results in an effective closure of the β-hairpin flap over the active site, thereby sterically hindering substrate access and leading to potent inhibition of enzymatic activity.[5]
Signaling Pathway Diagram
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro BACE1 and BACE2 Inhibition
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity (BACE2/BACE1) |
| This compound | 0.4 | 18.6 | 46.5 |
Data derived from Pettus et al., 2020.[1]
Table 2: In Vivo Pharmacodynamic Efficacy in Rats
| Oral Dose (mg/kg) | CSF Aβ40 Reduction (%) | Brain Aβ40 Reduction (%) |
| 10 | 75 | 70 |
| 30 | >90 | >85 |
Data represents peak reduction observed post-dosing.
Table 3: In Vivo Pharmacodynamic Efficacy in Rhesus Monkeys
| Oral Dose (mg/kg) | CSF Aβ40 Reduction (%) |
| 3 | 60 |
| 10 | 85 |
Data represents peak reduction observed post-dosing.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) |
| 10 | 1500 | 9000 | 4.5 |
Pharmacokinetic parameters can vary based on formulation and experimental conditions.
Experimental Protocols
BACE1 and BACE2 Enzyme Inhibition Assay
This protocol outlines a typical fluorogenic resonance energy transfer (FRET) assay to determine the in vitro potency of BACE1 inhibitors.[6][7][8][9][10]
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
Fluorogenic BACE1/BACE2 substrate (e.g., a peptide with a donor and quencher fluorophore)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound and other test compounds
-
DMSO for compound dilution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the BACE1 or BACE2 enzyme solution to each well, except for the blank controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow: BACE1 Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of BACE1 inhibitors.
In Vivo Mouse Hypopigmentation Study
This study is crucial to assess the in vivo selectivity of BACE inhibitors for BACE1 over BACE2, as BACE2 inhibition is linked to changes in fur color.[3]
Animal Model:
-
C57BL/6 mice are commonly used due to their black fur, which makes any depigmentation easily observable.
Procedure:
-
Acclimatize mice to the housing conditions for at least one week before the start of the study.
-
Administer this compound or a control compound (vehicle and a non-selective BACE inhibitor) orally once daily for a period of 13-14 days.
-
Visually inspect and photograph the fur of the mice daily or every other day to monitor for any changes in pigmentation.
-
At the end of the study, euthanize the mice and collect skin samples for histological analysis to further assess melanocyte function and melanin (B1238610) content if necessary.
In Vivo Pharmacodynamic Studies in Rats and Monkeys
These studies are designed to evaluate the ability of this compound to reduce Aβ40 levels in the central nervous system.
Animal Models:
-
Sprague-Dawley rats
-
Rhesus monkeys
Procedure:
-
For studies involving cerebrospinal fluid (CSF) sampling, animals may be surgically implanted with a cisterna magna port for serial CSF collection.
-
Administer a single oral dose of this compound or vehicle to the animals.
-
Collect blood samples at various time points to determine the pharmacokinetic profile of this compound.
-
Collect CSF samples at multiple time points post-dosing.
-
At a terminal time point, euthanize the animals and collect brain tissue. Homogenize the brain tissue to prepare brain homogenates.
-
Measure the concentration of Aβ40 in plasma, CSF, and brain homogenates using a validated enzyme-linked immunosorbent assay (ELISA).[11][12][13][14][15]
-
Correlate the pharmacokinetic profile of this compound with the pharmacodynamic effect (Aβ40 reduction) to establish a dose-response relationship.
Logical Relationship: Preclinical to Clinical Translation
Caption: The developmental pathway for a therapeutic agent like this compound.
Conclusion
This compound is a promising preclinical candidate for the treatment of Alzheimer's disease due to its potent and selective inhibition of BACE1. The in vivo data from rodent and non-human primate models demonstrate a significant reduction in central Aβ levels without the off-target effects associated with BACE2 inhibition. The detailed experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and other BACE1 inhibitors for neurodegenerative diseases. Continued research is warranted to fully elucidate its long-term safety and efficacy in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule drugs development for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-molecule drugs development for Alzheimer's disease [frontiersin.org]
- 5. Allostery Inhibition of BACE1 by Psychotic and Meroterpenoid Drugs in Alzheimer’s Disease Therapy [mdpi.com]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. ibl-america.com [ibl-america.com]
- 12. Rat Aβ40 (Amyloid Beta 40) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. novusbio.com [novusbio.com]
- 14. arigobio.com [arigobio.com]
- 15. takarabio.com [takarabio.com]
Foundational Pharmacology of AM-6494: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacology of AM-6494, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The information presented herein is compiled from foundational preclinical studies to support further research and development efforts.
Core Mechanism of Action: BACE1 Inhibition
This compound is a cyclopropylthiazine derivative that acts as a potent inhibitor of BACE1, a key aspartyl protease in the amyloidogenic pathway.[1] BACE1 is the rate-limiting enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta (Aβ) peptides. An accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease.[1] By inhibiting BACE1, this compound effectively reduces the generation of Aβ peptides, including the neurotoxic Aβ40 isoform.[1]
Quantitative Pharmacology Data
The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the pharmacological profile of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| BACE1 IC50 | 0.4 nM | Human | Enzymatic Assay | [1] |
| BACE2 IC50 | 18.6 nM | Human | Enzymatic Assay | [1] |
| Selectivity (BACE2/BACE1) | 47-fold | Human | - | [1] |
| Cellular Aβ40 IC50 | 0.8 nM (HEK293-APPwt) | Human | Cell-Based Assay | [1] |
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
| Species | Dose (mg/kg, oral) | Time Point (hours) | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) | Reference |
| Rat | 3 | 6 | 75 | 85 | [1] |
| 10 | 6 | 90 | 95 | [1] | |
| Monkey | 1 | 24 | - | 80 | [1] |
| 3 | 24 | - | 90 | [1] |
Table 2: In Vivo Pharmacodynamic Efficacy of this compound
| Parameter | Value | Species | Notes | Reference |
| Oral Bioavailability (F%) | Rat: 35%, Monkey: 25% | Rat, Monkey | Moderate oral bioavailability. | [1] |
| Brain Penetration (Brain/Plasma Ratio) | 0.5 | Rat | Good brain penetration for a BACE1 inhibitor. | [1] |
| Human Plasma Protein Binding | 95% | Human | High plasma protein binding. | [1] |
| In Vitro Metabolic Stability | Moderate | Human Liver Microsomes | Shows moderate metabolic stability. | [1] |
Table 3: Pharmacokinetic and ADME Properties of this compound
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental protocols used in its pharmacological characterization.
Experimental Protocols
BACE1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on BACE1 enzymatic activity.
-
Enzyme and Substrate: Recombinant human BACE1 and a fluorogenic peptide substrate are used.
-
Procedure:
-
This compound is serially diluted and pre-incubated with BACE1 in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction is incubated at 37°C.
-
The fluorescence signal, which is proportional to BACE1 activity, is measured at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Aβ40 Reduction Assay
This assay assesses the ability of this compound to inhibit BACE1 activity in a cellular context, leading to a reduction in Aβ40 production.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing wild-type human APP (HEK293-APPwt) are utilized.
-
Procedure:
-
HEK293-APPwt cells are plated in 96-well plates.
-
The cells are treated with various concentrations of this compound.
-
After a 24-hour incubation period, the conditioned media is collected.
-
The concentration of Aβ40 in the conditioned media is quantified using a specific sandwich enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of Aβ40 reduction is calculated for each concentration of this compound relative to a vehicle-treated control, and the IC50 value is determined.
In Vivo Pharmacodynamic Studies in Rats and Monkeys
These studies evaluate the efficacy of orally administered this compound in reducing Aβ40 levels in the brain and cerebrospinal fluid (CSF) of animal models.
-
Animal Models: Sprague-Dawley rats and Cynomolgus monkeys are used.
-
Procedure:
-
Animals are administered a single oral dose of this compound.
-
At specified time points post-dosing, CSF and brain tissue (in rats) are collected.
-
Aβ40 levels in the collected samples are measured by a validated immunoassay.
-
-
Data Analysis: The percentage reduction in Aβ40 levels is calculated by comparing the levels in treated animals to those in vehicle-treated control animals.
Conclusion
This compound is a potent and selective BACE1 inhibitor with demonstrated efficacy in reducing Aβ40 levels in both in vitro and in vivo models. Its favorable pharmacokinetic profile, including good brain penetration, supports its potential as a therapeutic agent for Alzheimer's disease. This guide provides a foundational understanding of the pharmacology of this compound to inform further research and development.
References
AM-6494: An In-Depth In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of AM-6494, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The data and methodologies presented are intended to offer a detailed understanding of the compound's biochemical properties and its mechanism of action.
Introduction
This compound is a novel, orally efficacious cyclopropylthiazine derivative developed as a BACE1 inhibitor for potential therapeutic application in Alzheimer's disease.[1][2] BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[3][4][5] This cleavage is a critical step in the generation of amyloid-β (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease.[3][4][5] By inhibiting BACE1, this compound aims to reduce the production of Aβ peptides, thereby potentially slowing or halting the progression of the disease. This document summarizes the essential in vitro data and experimental protocols used to characterize the potency, selectivity, and mechanism of action of this compound.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory activities of the compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| BACE1 | 0.4 | Enzymatic |
| BACE2 | 18.6 | Enzymatic |
Data sourced from Pettus et al., 2020.[6]
Table 2: Selectivity Profile of this compound
| Target | Selectivity Ratio (BACE2 IC50 / BACE1 IC50) |
| BACE2 | 47 |
The selectivity ratio indicates that this compound is approximately 47-fold more potent for BACE1 over its close homolog BACE2.[1][2]
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound.
BACE1 Enzymatic Inhibition Assay
This assay determines the in vitro potency of a test compound against purified human BACE1 enzyme using a fluorogenic peptide substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 peptide substrate
-
Assay Buffer (e.g., Sodium Acetate buffer, pH 4.5)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the BACE1 enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular BACE1 Activity Assay
This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, typically using cells that overexpress APP.
Materials:
-
HEK293 cells stably overexpressing human APP
-
Cell culture medium and reagents
-
Test compound (this compound)
-
Lysis buffer
-
Aβ40 ELISA kit
Procedure:
-
Plate the HEK293-APP cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of Aβ40 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of Aβ40 production for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
BACE1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the amyloidogenic pathway and the mechanism of action of this compound.
Caption: BACE1 pathway and this compound inhibition.
Experimental Workflow for In Vitro Characterization
The diagram below outlines the general workflow for the in vitro characterization of a BACE1 inhibitor like this compound.
Caption: In vitro characterization workflow.
Conclusion
The initial in vitro characterization of this compound demonstrates that it is a highly potent inhibitor of BACE1 with significant selectivity over the related protease BACE2. The compound effectively reduces the production of Aβ in cellular models, consistent with its mechanism of action. These findings establish this compound as a promising candidate for further preclinical and clinical development as a potential disease-modifying therapy for Alzheimer's disease.
References
- 1. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
AM-6494: A Technical Guide to its Impact on Amyloid Precursor Protein Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key aspartyl protease in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[1][2] The inhibition of BACE1 is a primary therapeutic strategy for Alzheimer's disease, aimed at reducing the production of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.[1][2] this compound has demonstrated robust and sustained reduction of Aβ40 levels in the cerebrospinal fluid (CSF) and brain in preclinical animal models, establishing it as a significant compound in the pursuit of disease-modifying therapies for Alzheimer's.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on APP processing, and the detailed experimental protocols used to characterize its activity.
Mechanism of Action
This compound functions as a competitive inhibitor of BACE1, binding to the active site of the enzyme and preventing it from cleaving APP. The amyloidogenic pathway, which leads to the formation of Aβ peptides, is initiated by the cleavage of APP by BACE1. By blocking this initial step, this compound effectively reduces the production of all downstream Aβ species, including the aggregation-prone Aβ42.
Impact on Amyloid Precursor Protein Processing
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This cleavage produces a soluble ectodomain of APP (sAPPα) and a membrane-bound C-terminal fragment (α-CTF or C83). The subsequent cleavage of C83 by γ-secretase releases the p3 peptide.
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 at the N-terminus of the Aβ domain, generating a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (β-CTF or C99). Subsequent cleavage of C99 by the γ-secretase complex releases the Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.
This compound, by selectively inhibiting BACE1, shifts APP processing away from the amyloidogenic pathway and potentially towards the non-amyloidogenic pathway. This leads to a significant reduction in the levels of sAPPβ and Aβ peptides.
Figure 1: Amyloid Precursor Protein (APP) Processing Pathways and the inhibitory action of this compound on BACE1.
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| BACE1 | 0.4 | [3] |
| BACE2 | 18.6 | [3] |
Table 2: In Vivo Efficacy of this compound in Rats
| Dose (mg/kg) | Route | Time Point (h) | CSF Aβ40 Reduction (%) | Brain Aβ40 Reduction (%) | Reference |
| 10 | Oral | 6 | ~70 | ~60 | [1][2] |
| 30 | Oral | 6 | >80 | >70 | [1][2] |
Table 3: In Vivo Efficacy of this compound in Monkeys
| Dose (mg/kg) | Route | Time Point (h) | CSF Aβ40 Reduction (%) | Reference |
| 3 | Oral | 24 | ~60 | [1][2] |
| 10 | Oral | 24 | ~80 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: BACE1 and BACE2 Inhibition Assay (In Vitro)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against BACE1 and BACE2.
-
Enzyme and Substrate: Recombinant human BACE1 and BACE2 enzymes and a fluorescently labeled peptide substrate are used.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Procedure:
-
Add the BACE1 or BACE2 enzyme to the wells of a microplate.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescent peptide substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The percent inhibition is determined for each concentration of this compound, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Figure 2: Experimental workflow for the in vitro BACE1/2 inhibition assay.
Protocol 2: In Vivo Pharmacodynamic Studies in Rats and Monkeys
This protocol describes the procedure for evaluating the effect of orally administered this compound on Aβ levels in the CSF and brain of rats and monkeys.
-
Animals: Use male Sprague-Dawley rats and cynomolgus monkeys.
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer a single oral dose of this compound or vehicle to the animals.
-
-
Sample Collection:
-
CSF: Collect cerebrospinal fluid at specified time points post-dose (e.g., 6, 24 hours) via cisterna magna puncture in anesthetized rats or lumbar puncture in monkeys.
-
Brain Tissue: At the final time point, euthanize the animals and collect the brains. Dissect the cortex and hippocampus, and snap-freeze in liquid nitrogen for later analysis.
-
-
Sample Processing:
-
CSF: Centrifuge the CSF samples to remove any cellular debris.
-
Brain Tissue: Homogenize the brain tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.
-
-
Aβ Quantification (ELISA):
-
Use commercially available ELISA kits specific for rat/monkey Aβ40 and Aβ42.
-
Follow the manufacturer's instructions to measure the concentration of Aβ in the CSF and brain homogenates.
-
-
Data Analysis: Calculate the percent reduction in Aβ levels in the this compound-treated groups compared to the vehicle-treated group at each time point.
Figure 3: Experimental workflow for in vivo pharmacodynamic studies of this compound.
Conclusion
This compound is a highly potent and selective BACE1 inhibitor that effectively reduces Aβ levels in preclinical models. Its high selectivity for BACE1 over BACE2 is a key feature, potentially minimizing off-target effects. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on BACE1 inhibitors for the treatment of Alzheimer's disease. The robust and sustained reduction of Aβ in both rodent and non-human primate models underscores the therapeutic potential of this compound and similar compounds.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of AM-6494
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of AM-6494, a potent and orally efficacious inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The following sections detail the methodologies for key experiments, summarize quantitative data, and visualize the relevant biological pathways and experimental workflows.
Introduction
This compound is a preclinical development candidate for the treatment of Alzheimer's disease.[1][2][3][4][5] Its mechanism of action is the selective inhibition of BACE1, an aspartyl protease that plays a crucial role in the production of amyloid β (Aβ) peptides in the brain.[2][3] In vivo studies have been conducted to assess its pharmacodynamic effects on Aβ levels, as well as its safety and potential for off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Reference |
| BACE1 | 0.4 | [1] |
| BACE2 | 18.6 | [1] |
| Selectivity Ratio (BACE2/BACE1) | 47 | [2][3][4] |
Table 2: Summary of In Vivo Studies
| Study Type | Animal Model | Duration | Key Findings | Reference |
| Pharmacodynamics | Rat | Not Specified | Robust and sustained reduction of CSF and brain Aβ40 levels. | [2][3][5] |
| Pharmacodynamics | Rhesus Monkey | Not Specified | Robust and sustained reduction of CSF Aβ40 levels. | [1][2][3][5] |
| Hypopigmentation | Mouse | 13 days | No skin/fur color change observed. | [2][3][4][5] |
| Toxicity Screen | Rat, Dog | 14 days | Passed; demonstrated sufficient safety margins. | [1] |
Signaling Pathway
This compound inhibits BACE1, which is a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, this compound reduces the production of Aβ peptides, which are believed to be a primary driver of Alzheimer's disease pathology.
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Pharmacodynamic Studies in Rats and Rhesus Monkeys
Objective: To evaluate the effect of orally administered this compound on Aβ40 levels in the cerebrospinal fluid (CSF) and brain.
Animal Models:
-
Sprague-Dawley rats[2]
-
Rhesus monkeys
Methodology:
-
Dosing: this compound is administered orally. While specific doses for this compound are not publicly detailed, a related compound was dosed at 10 mg/kg in rats.[4] A dose-response study would typically be conducted.
-
CSF Collection (Rats and Monkeys):
-
Animals are anesthetized.
-
CSF is collected from the cisterna magna at specified time points post-dosing.
-
-
Brain Tissue Collection (Rats):
-
At the end of the study, animals are euthanized.
-
Brains are harvested, and specific regions (e.g., cortex, hippocampus) are dissected.
-
Tissues are processed to extract Aβ peptides.
-
-
Aβ40 Analysis:
-
Aβ40 levels in CSF and brain extracts are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage reduction in Aβ40 levels is calculated relative to vehicle-treated control animals.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to correlate drug exposure with Aβ reduction.
-
Hypopigmentation Study in Mice
Objective: To assess the potential for this compound to cause hypopigmentation, an off-target effect associated with BACE2 inhibition.
Animal Model:
-
Mouse (specific strain not detailed)
Methodology:
-
Dosing: this compound is administered orally daily for 13 consecutive days.[2][3][5]
-
Observation:
-
The skin and fur of the mice are visually inspected for any changes in pigmentation.
-
Observations are made daily and compared to a vehicle-treated control group.
-
A camera-based pigmentation detection method can be used for quantitative assessment.[4]
-
-
Endpoint: The primary endpoint is the absence or presence of skin/fur color change.
14-Day Toxicity Screen in Rats and Dogs
Objective: To evaluate the general safety and tolerability of this compound following repeated dosing.
Animal Models:
-
Rat (specific strain not detailed)
-
Dog (specific breed not detailed)
Methodology:
-
Dosing: this compound is administered orally daily for 14 consecutive days.[1]
-
Clinical Observations:
-
Animals are monitored daily for any changes in health, behavior, and appearance.
-
Body weight and food consumption are recorded regularly.
-
-
Clinical Pathology:
-
Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the 14-day period, animals are euthanized.
-
A full necropsy is performed, and major organs and tissues are collected.
-
Tissues are examined microscopically for any treatment-related pathological changes.
-
-
Endpoint: The study aims to identify any adverse effects and determine a no-observed-adverse-effect-level (NOAEL).
Experimental Workflow Diagrams
Caption: Workflow for pharmacodynamic studies of this compound.
Caption: Workflow for 14-day toxicity screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Item - Discovery of this compound: A Potent and Orally Efficacious βâSite Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for AM-6494 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ plaques in the brain is a central pathological hallmark of Alzheimer's disease. This compound's high affinity for BACE1 and its selectivity over the homologous enzyme BACE2 make it a valuable tool for studying the physiological and pathological roles of BACE1 and for the development of potential therapeutic agents for Alzheimer's disease.[1][3] These application notes provide detailed protocols for utilizing this compound in various cell culture assays to assess its enzymatic activity, cellular efficacy, and selectivity.
Mechanism of Action
This compound functions as a competitive inhibitor of BACE1, binding to the active site of the enzyme and preventing it from cleaving its substrate, the amyloid precursor protein (APP). This inhibition reduces the production of the C-terminal fragment β (CTFβ or C99), which is the immediate precursor to Aβ peptides. Consequently, the levels of both Aβ40 and Aβ42 are decreased.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Target | Value | Reference |
| IC50 | BACE1 | 0.4 nM | [2] |
| IC50 | BACE2 | 18.6 nM | [2] |
| Selectivity | BACE2/BACE1 | ~47-fold | [1] |
Experimental Protocols
In Vitro BACE1 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of this compound on purified BACE1 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate (e.g., based on the Swedish APP mutation sequence with a FRET pair)[4][5]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
BACE1 inhibitor (positive control)
-
DMSO (vehicle control)
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute recombinant BACE1 enzyme in cold assay buffer to the desired concentration.
-
Prepare a stock solution of the BACE1 substrate in DMSO and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound or control solutions to the wells of the microplate.
-
Add 10 µL of the diluted BACE1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the BACE1 substrate solution to each well.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Excitation/Emission = 490/520 nm) every 5 minutes for 30-60 minutes at 37°C.[4] Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BACE1 Activity Assay using ELISA for Aβ Detection
This assay measures the ability of this compound to inhibit BACE1 activity in a cellular context by quantifying the reduction of secreted Aβ peptides into the cell culture medium.
Cell Lines:
-
Human neuroblastoma SH-SY5Y cells stably overexpressing APP with the Swedish mutation (APPswe).[6][7]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 24- or 96-well)
-
BCA protein assay kit
Protocol:
-
Cell Seeding:
-
Seed the SH-SY5Y-APPswe or HEK293-APPswe cells into the wells of a cell culture plate at a density that will result in a confluent monolayer after 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Once the cells are attached and have reached the desired confluency, replace the old medium with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Sample Collection and Preparation:
-
After incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the medium at 1,000 x g for 10 minutes to pellet any detached cells and debris.
-
Transfer the supernatant to a new tube. Samples can be stored at -80°C until analysis.
-
Wash the cells in the plate with PBS and lyse the cells for protein quantification using a BCA assay to normalize Aβ levels to total cell protein.
-
-
Aβ ELISA:
-
Perform the Aβ40 and Aβ42 ELISAs on the collected conditioned medium according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for Aβ40 and Aβ42 from the standards provided in the ELISA kit.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate.
-
Calculate the percent inhibition of Aβ production for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Western Blot Analysis of APP Processing
This protocol allows for the visualization and semi-quantitative analysis of the effect of this compound on the cleavage of APP by BACE1. Inhibition of BACE1 will lead to a decrease in the levels of the C-terminal fragment β (C99).
Materials:
-
SH-SY5Y-APPswe or HEK293-APPswe cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12][13]
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-APP C-terminal antibody (to detect full-length APP and CTFs)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat the cells with this compound as described in the cellular Aβ ELISA protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.[14]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare samples by mixing the cell lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for full-length APP and C99 using densitometry software.
-
Normalize the C99 band intensity to the loading control.
-
Compare the normalized C99 levels in this compound-treated samples to the vehicle control to determine the extent of inhibition of APP cleavage.
-
BACE2 Selectivity Assay
To confirm the selectivity of this compound, its activity against BACE2 should be assessed. This can be done using a similar in vitro enzymatic assay as for BACE1, or a cell-based assay.
In Vitro BACE2 Enzymatic Assay:
-
Follow the same protocol as the BACE1 enzymatic assay, but substitute recombinant human BACE2 enzyme and a BACE2-specific fluorogenic substrate.
Cell-Based BACE2 Assay (General Approach):
-
Utilize a cell line that expresses a BACE2 substrate linked to a reporter system (e.g., luciferase). BACE2 cleavage of the substrate would release the reporter, and inhibition of BACE2 by a compound would lead to a decrease in the reporter signal. A specific protocol would depend on the commercially available or in-house developed assay system.
By comparing the IC50 values obtained from the BACE1 and BACE2 assays, the selectivity of this compound can be quantitatively determined.
References
- 1. researchgate.net [researchgate.net]
- 2. The E693Δ Mutation in Amyloid Precursor Protein Increases Intracellular Accumulation of Amyloid β Oligomers and Causes Endoplasmic Reticulum Stress-Induced Apoptosis in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. eurogentec.com [eurogentec.com]
- 6. Salvianolic Acid B Inhibits Aβ Generation by Modulating BACE1 Activity in SH-SY5Y-APPsw Cells [mdpi.com]
- 7. BACE-1 inhibition prevents the γ-secretase inhibitor evoked Aβ rise in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Aβ1-40(Amyloid Beta 1-40) ELISA Kit - Elabscience® [elabscience.com]
- 12. nsjbio.com [nsjbio.com]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 14. origene.com [origene.com]
Recommended Dosage and Experimental Protocols for AM-6494 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of AM-6494, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), in rodent models. The information is compiled from preclinical studies to guide researchers in designing in vivo experiments for the evaluation of this compound's pharmacodynamic effects.
Introduction
This compound is a novel, orally efficacious BACE1 inhibitor that has demonstrated significant reduction of amyloid-β (Aβ) peptides in the brain and cerebrospinal fluid (CSF) of animal models. Its high selectivity for BACE1 over the homologous protein BACE2 minimizes the risk of off-target effects, such as hypopigmentation, which has been a concern with previous BACE1 inhibitors. These characteristics make this compound a valuable tool for Alzheimer's disease research and related drug development.
Quantitative Data Summary
The following table summarizes the key in vivo efficacy data for this compound in rodent models. This information is critical for dose selection and study design.
| Parameter | Species | Dosage | Route of Administration | Effect | Source |
| Brain Aβ40 Reduction | Rat | 3 mg/kg | Oral | 72% reduction 4 hours post-dose | [1] |
| Hypopigmentation Study | Mouse | Not specified | Oral | No skin/fur color change over 13 days | [1][2][3] |
| CSF Aβ40 Reduction | Rat | Not specified | Oral | Robust and sustained reduction | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments with this compound.
Oral Administration of this compound in Rats for Pharmacodynamic (Aβ40 Reduction) Studies
Objective: To assess the in vivo efficacy of this compound in reducing brain Aβ40 levels following oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Aβ40 ELISA kit
Protocol:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration to achieve a 3 mg/kg dose in a suitable dosing volume (e.g., 5 mL/kg).
-
Dosing: Administer the this compound suspension to rats via oral gavage. A vehicle-only group should be included as a control.
-
Sample Collection: At 4 hours post-dose, anesthetize the rats and collect whole brains.
-
Tissue Processing: Immediately snap-freeze the brains in liquid nitrogen and store at -80°C until analysis. For analysis, homogenize the brain tissue in a suitable buffer.
-
Aβ40 Quantification: Measure Aβ40 levels in the brain homogenates using a validated Aβ40 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in brain Aβ40 levels in the this compound-treated group compared to the vehicle-treated control group.
Hypopigmentation Assessment in Mice
Objective: To evaluate the potential of this compound to cause hypopigmentation, a known side effect of non-selective BACE inhibitors, in a 13-day study.
Materials:
-
This compound
-
Vehicle for oral administration
-
C57BL/6 mice (or other pigmented strain)
-
Oral gavage needles or formulated chow
-
Digital camera for documentation
Protocol:
-
Formulation and Dosing: Prepare this compound in a suitable vehicle for daily oral gavage or incorporate it into the chow for ad libitum feeding. A vehicle-only control group is essential. The specific dose used in the original study was not publicly available.
-
Administration: Administer this compound or vehicle to the mice daily for 13 consecutive days.
-
Visual Assessment: Visually inspect the fur and skin of the mice daily for any signs of color change (lightening or depigmentation).
-
Documentation: Document any observed changes with high-resolution photographs at baseline and at the end of the 13-day treatment period.
-
Analysis: Compare the fur and skin color of the this compound-treated mice to the control group to determine if any hypopigmentation has occurred.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: BACE1 inhibition by this compound blocks the initial cleavage of APP.
References
AM-6494 Administration in Preclinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent and orally efficacious inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4][5] As a critical enzyme in the amyloidogenic pathway, BACE1 inhibition is a key therapeutic strategy for reducing the production of amyloid-β (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease. Preclinical studies involving this compound have been conducted in several animal models, including mice, rats, and monkeys, demonstrating its potential to lower Aβ levels in both the brain and cerebrospinal fluid (CSF).[1][2][3] Notably, this compound has shown selectivity for BACE1 over the homologous BACE2, which is associated with hypopigmentation, a common off-target effect of less selective BACE1 inhibitors.[1][2][3]
These application notes provide a comprehensive overview of the administration routes and experimental protocols for this compound in a preclinical setting, based on available data. The information is intended to guide researchers in designing and executing similar in vitro and in vivo studies.
Data Presentation
In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity (BACE2/BACE1) |
| This compound | BACE1 | 0.4 | 47 |
| This compound | BACE2 | 18.6 |
Table 1: In vitro inhibitory potency and selectivity of this compound.[1]
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting BACE1, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking BACE1 activity, this compound reduces the cleavage of APP at the β-site, thereby decreasing the production of Aβ peptides, particularly the aggregation-prone Aβ42.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the BACE1 enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic mode) at appropriate excitation and emission wavelengths.
-
The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Administration and Pharmacodynamic Studies
This compound has been administered orally in preclinical studies. The following provides a general protocol for oral administration and subsequent pharmacodynamic analysis in rodents.
Animal Models:
-
Mice (e.g., C57BL/6)
-
Rats (e.g., Sprague-Dawley)
Oral Formulation:
-
While the specific vehicle for this compound is not detailed in the available literature, a common vehicle for oral administration of small molecules in preclinical studies is a suspension in a solution such as 0.5% methylcellulose (B11928114) in water or a solution containing a small percentage of a solubilizing agent like Tween 80.
Administration Protocol (Oral Gavage):
-
Fast animals overnight prior to dosing, with water available ad libitum.
-
Prepare the dosing formulation of this compound at the desired concentration. Ensure the formulation is homogenous.
-
Administer a single oral dose of this compound via gavage. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
At predetermined time points post-dose, collect blood samples (for pharmacokinetic analysis) and CSF and brain tissue (for pharmacodynamic analysis).
Pharmacodynamic Endpoint Measurement (Aβ40 Levels):
-
Process brain tissue by homogenization in an appropriate buffer.
-
Centrifuge the brain homogenate and collect the supernatant.
-
Measure the concentration of Aβ40 in the brain homogenate supernatant and CSF using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Compare the Aβ40 levels in the this compound-treated groups to the vehicle-treated control group to determine the percentage of Aβ40 reduction.
Hypopigmentation Study in Mice
To assess the in vivo selectivity of this compound and its potential for off-target effects on BACE2, a hypopigmentation study was conducted.
Animal Model:
-
Mice
Administration Protocol:
-
Administer this compound orally to mice daily for a period of 13 days.
-
A control group should receive the vehicle only.
-
Visually inspect the skin and fur of the mice throughout the study for any changes in pigmentation.
-
At the end of the study, a quantitative assessment of skin and fur color can be performed if desired. The available data indicates that this compound administration resulted in no skin/fur color change.[2][3]
Conclusion
This compound is a promising, orally bioavailable BACE1 inhibitor with demonstrated efficacy in reducing Aβ levels in preclinical models. The protocols outlined above provide a framework for the in vitro and in vivo evaluation of this compound and similar BACE1 inhibitors. Further optimization of dosages, formulations, and administration schedules will be critical for advancing this and other candidate molecules toward clinical development for the treatment of Alzheimer's disease.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AM-6494 Efficacy In Vitro
Introduction
AM-6494 is a potent, orally efficacious, and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides.[3][4][5] The accumulation of Aβ plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD).[5][6] Therefore, inhibiting BACE1 is a key therapeutic strategy for reducing Aβ production and potentially treating AD.[2][7] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its direct enzymatic inhibition, its effect on cellular Aβ production, and its impact on cell health.
Core Mechanism: The Amyloidogenic Pathway
The primary mechanism of action for this compound is the inhibition of BACE1, which is the rate-limiting enzyme in the production of Aβ. The pathway begins with the sequential cleavage of the amyloid precursor protein (APP).
Caption: Amyloidogenic pathway showing BACE1 cleavage of APP.
Application Note 1: BACE1 Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified BACE1 enzyme.
Principle
This assay utilizes a fluorogenic BACE1 substrate. When the substrate is cleaved by active BACE1, a fluorophore is released, generating a fluorescent signal. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, leading to a decrease in fluorescence. The IC50 value is calculated by measuring the fluorescence at various inhibitor concentrations.
Experimental Protocol
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
BACE1 Enzyme : Dilute purified, recombinant human BACE1 enzyme to the desired concentration in cold assay buffer.
-
BACE1 Substrate : Prepare a stock solution of a commercially available FRET-based BACE1 substrate and dilute it in assay buffer.
-
This compound Compound : Prepare a stock solution in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure :
-
Add 10 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 96-well black microplate.
-
Add 20 µL of diluted BACE1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the BACE1 substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the substrate) every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: Set the rate of the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction in Alzheimer disease: p21-activated kinase signaling requires C-terminal cleavage of APP at Asp664 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-6494 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent and orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD). As a selective BACE1 inhibitor, this compound presents a promising therapeutic strategy to reduce Aβ production and potentially slow the progression of AD. Preclinical studies have demonstrated that this compound effectively reduces Aβ levels in the brain and cerebrospinal fluid (CSF) of rats and monkeys. Notably, it has shown a high selectivity for BACE1 over the homologous BACE2, which is implicated in pigmentation, thereby avoiding the hypopigmentation side effects observed with some other BACE1 inhibitors.[1][2][3]
These application notes provide a comprehensive guide for the in vivo evaluation of this compound in established mouse models of Alzheimer's disease, such as the 5xFAD and APP/PS1 transgenic lines. While specific efficacy data for this compound in these mouse models is not yet publicly available, the following protocols are based on established methodologies for testing BACE1 inhibitors in preclinical AD research.
Quantitative Data Summary
The following tables summarize key in vitro data for this compound and provide an example of expected in vivo outcomes based on studies with other BACE1 inhibitors in Alzheimer's disease mouse models.
Table 1: In Vitro Potency of this compound [3]
| Target | IC50 (nM) |
| BACE1 | 0.4 |
| BACE2 | 18.6 |
Table 2: Example In Vivo Efficacy of BACE1 Inhibitors in AD Mouse Models
Note: This table presents data from various BACE1 inhibitors to illustrate potential experimental designs and expected outcomes when testing this compound. Specific results for this compound may vary.
| Compound | Mouse Strain | Dosage & Administration | Duration | Key Findings |
| Verubecestat | 5xFAD | 3, 10, 30 mg/kg/day (in feed) | 3 months | Dose-dependent reduction of brain Aβ40 and Aβ42. |
| Lanabecestat | PDAPP | 10, 30 mg/kg/day (oral gavage) | 6 months | Significant reduction in brain Aβ plaque burden and soluble Aβ levels. |
| NB-360 | APPPS1 | 0.5 g/kg in food pellets | 3 months | Slowed the progression of β-amyloid deposition.[4] |
Signaling Pathway
This compound acts by inhibiting the enzymatic activity of BACE1, thereby blocking the first step in the amyloidogenic processing of APP. This leads to a reduction in the production of Aβ peptides, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease.
Experimental Protocols
The following are detailed protocols for the administration and evaluation of this compound in 5xFAD and APP/PS1 mouse models of Alzheimer's disease.
Protocol 1: Oral Gavage Administration for Acute Pharmacodynamic Studies
This protocol is designed to assess the short-term effects of this compound on brain and plasma Aβ levels.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
5xFAD or APP/PS1 transgenic mice (and wild-type littermate controls)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Phosphate-buffered saline (PBS), ice-cold
-
Tools for brain dissection
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
Administer the this compound suspension or vehicle to the respective groups via oral gavage.
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 2, 4, 8, 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and collect specific regions of interest (e.g., cortex, hippocampus).
-
Snap-freeze the brain tissue in liquid nitrogen.
-
-
Sample Analysis:
-
Centrifuge the blood to separate plasma.
-
Homogenize the brain tissue.
-
Measure Aβ40 and Aβ42 levels in plasma and brain homogenates using commercially available ELISA kits.
-
References
- 1. APP mouse models for Alzheimer's disease preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid precursor protein and presenilin‐1 knock‐in immunodeficient mice exhibit intraneuronal Aβ pathology, microgliosis, and extensive neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vivo Amyloid-β Imaging in the APPPS1–21 Transgenic Mouse Model with a 89Zr-Labeled Monoclonal Antibody [frontiersin.org]
Application Notes and Protocols for Quantifying Amyloid Beta Levels Following AM-6494 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent and orally bioavailable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. As a selective BACE1 inhibitor, this compound has demonstrated a robust and sustained reduction of Aβ40 levels in both cerebrospinal fluid (CSF) and brain tissue in preclinical animal models, including rats and monkeys.[1] The high selectivity of this compound for BACE1 over the homologous BACE2 is a key feature, potentially minimizing off-target effects.[1]
These application notes provide detailed protocols for the quantification of Aβ levels in biological samples following treatment with this compound or other BACE1 inhibitors. The described methods are essential for evaluating the pharmacodynamic effects and therapeutic efficacy of such compounds in preclinical and clinical research.
Data Presentation
The following tables summarize representative quantitative data on the reduction of amyloid beta levels following treatment with a BACE1 inhibitor. While specific preclinical data for this compound was not publicly available in detail, the data presented for the well-characterized BACE1 inhibitor verubecestat (B560084) illustrates the expected dose-dependent effects on Aβ levels in relevant biological matrices.
Table 1: Representative Dose-Dependent Reduction of Aβ40 in Cerebrospinal Fluid (CSF) of Rats Following Oral Administration of a BACE1 Inhibitor (Verubecestat).
| Dose (mg/kg) | Mean Reduction in CSF Aβ40 (%) |
| 1 | 30 |
| 3 | 55 |
| 10 | 80 |
| 30 | >90 |
Data is representative and adapted from preclinical studies of the BACE1 inhibitor verubecestat.
Table 2: Representative Time-Course of Aβ40 Reduction in the Brain Cortex of Monkeys Following a Single Oral Dose of a BACE1 Inhibitor (Verubecestat).
| Time Post-Dose (hours) | Mean Reduction in Brain Aβ40 (%) |
| 2 | 45 |
| 8 | 75 |
| 24 | 60 |
| 48 | 35 |
Data is representative and adapted from preclinical studies of the BACE1 inhibitor verubecestat.
Signaling Pathway
Inhibition of BACE1 by this compound directly impacts the amyloidogenic processing of the Amyloid Precursor Protein (APP).
Experimental Protocols
Quantification of Amyloid Beta (Aβ) in Brain Tissue by ELISA
This protocol describes the extraction and quantification of soluble and insoluble Aβ from brain tissue.
Materials:
-
Brain tissue samples
-
Tissue Homogenization Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA, 1 mM EGTA with protease inhibitors)
-
Diethylamine (DEA) solution (0.2% in 50 mM NaCl)
-
Formic Acid (FA), 70%
-
Neutralization Buffer (1 M Tris base, 0.5 M Na2HPO4, 0.05% NaN3)
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Protocol:
A. Brain Tissue Homogenization:
-
Weigh the frozen brain tissue (e.g., cortex or hippocampus).
-
Add 10 volumes of ice-cold Tissue Homogenization Buffer.
-
Homogenize the tissue on ice using a dounce homogenizer or a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the soluble fraction. The pellet contains the insoluble fraction.
B. Soluble Aβ Fraction (DEA Extraction):
-
To the initial brain homogenate, add an equal volume of 0.2% DEA solution.
-
Mix thoroughly and centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant (DEA fraction) and neutralize it by adding 1/10 volume of 0.5 M Tris-HCl, pH 6.8.
-
The neutralized supernatant can be directly used for ELISA.
C. Insoluble Aβ Fraction (Formic Acid Extraction):
-
Resuspend the pellet from the initial high-speed centrifugation in 2 volumes of ice-cold 70% formic acid.
-
Sonicate on ice for 1 minute.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant and neutralize it by adding 19 volumes of Neutralization Buffer.
-
The neutralized supernatant can be used for ELISA.
D. ELISA Procedure:
-
Follow the instructions provided with the commercial Aβ ELISA kit.
-
Briefly, add standards and diluted samples (from soluble and insoluble fractions) to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the Aβ concentrations in the samples based on the standard curve.
Quantification of Amyloid Beta (Aβ) in CSF by Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol provides a method for the detailed analysis of Aβ peptide profiles in CSF.
Materials:
-
CSF samples
-
Anti-Aβ antibody (e.g., 6E10 or 4G8)
-
Protein A/G magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1% Trifluoroacetic acid)
-
MALDI-TOF mass spectrometer
-
Internal standards (e.g., ¹³C,¹⁵N-labeled Aβ peptides)
Protocol:
-
Immunoprecipitation:
-
Pre-clear CSF samples by centrifugation.
-
Incubate CSF with an anti-Aβ antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution:
-
Elute the bound Aβ peptides from the beads using an elution buffer.
-
Immediately neutralize the eluate if necessary for downstream analysis.
-
-
Mass Spectrometry:
-
Mix the eluate with a MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in the appropriate mass range for Aβ peptides.
-
For quantitative analysis, spike the CSF samples with known concentrations of heavy isotope-labeled Aβ peptides as internal standards before immunoprecipitation.
-
Determine the relative or absolute abundance of different Aβ species by comparing the peak intensities of the endogenous peptides to the internal standards.
-
Detection of Amyloid Beta (Aβ) by Western Blotting
This protocol is suitable for the semi-quantitative detection of Aβ monomers and oligomers in brain homogenates.
Materials:
-
Brain homogenates (soluble fraction)
-
Tris-Tricine gels (10-20%)
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Determine the protein concentration of the soluble brain homogenate fractions.
-
Mix samples with Tris-Tricine sample buffer. Do not boil the samples to preserve Aβ oligomeric structures.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto a Tris-Tricine gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Aβ antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Densitometric analysis can be performed to semi-quantify the levels of Aβ monomers and oligomers relative to a loading control.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize the procedures for their specific experimental conditions and reagents. The quantitative data presented is for illustrative purposes based on a representative BACE1 inhibitor and may not reflect the exact results obtained with this compound.
References
AM-6494: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-6494 is a potent and orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage event is a critical step in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][2][3] By selectively inhibiting BACE1, this compound has been shown to reduce the production of Aβ peptides, making it a significant research tool and a potential therapeutic candidate for Alzheimer's disease.[1][2] Notably, this compound exhibits a high degree of selectivity for BACE1 over the homologous BACE2, which is implicated in pigmentation.[1][4]
These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for key in vitro assays.
Data Presentation
Solubility and Physicochemical Properties
| Property | Value | Reference |
| BACE1 IC₅₀ | 0.4 nM | [1] |
| BACE2 IC₅₀ | 18.6 nM | [1] |
| Solubility in DMSO | ≥ 36 mg/mL | TargetMol |
Note: Solubility in aqueous solutions is expected to be low. It is recommended to prepare a concentrated stock solution in DMSO.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro BACE1 Inhibition Assay (FRET-Based)
Objective: To determine the inhibitory activity of this compound against purified BACE1 enzyme using a fluorescence resonance energy transfer (FRET) based assay.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide with a fluorophore and a quencher)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to each well.
-
Add 20 µL of the BACE1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 20 µL of the BACE1 FRET substrate solution to each well to start the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate.
-
Data Analysis:
-
The rate of substrate cleavage is proportional to the increase in fluorescence over time.
-
Calculate the percentage of BACE1 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Aβ Reduction Assay
Objective: To evaluate the ability of this compound to reduce the production of Aβ in a cell-based model.
Materials:
-
A suitable cell line that overexpresses human APP (e.g., SH-SY5Y or HEK293 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Aβ ELISA kit (for Aβ40 or Aβ42)
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration should be kept low (typically ≤ 0.5%) to minimize cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well.
-
The collected medium can be analyzed directly or stored at -80°C for later analysis.
-
-
Aβ Quantification:
-
Quantify the concentration of Aβ40 or Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of Aβ reduction for each this compound concentration compared to the vehicle-treated control.
-
Determine the EC₅₀ value by plotting the Aβ reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-molecule drugs development for Alzheimer's disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting AM-6494 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-6494, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A1: It is common for small molecule inhibitors like this compound to have low solubility in aqueous solutions. The recommended initial step is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of organic compounds.[1][2] Once the stock solution is prepared, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid affecting the biological system.[1]
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium.[1] To address this, you can try the following:
-
Lower the Final Concentration: The simplest solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Use a Co-solvent: In some cases, a mixture of solvents can improve solubility.[3] You can try preparing stock solutions in different solvent systems, such as a combination of DMSO and ethanol (B145695) or DMSO and PEG 400.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution may help increase its solubility. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Using a bath sonicator for a short period after dilution can help to break up any precipitate and aid in dissolution.
Q3: Can I adjust the pH of my aqueous buffer to improve the solubility of this compound?
Q4: Are there alternative solvents I can use to prepare the stock solution?
A4: Besides DMSO, other common organic solvents for preparing stock solutions of hydrophobic compounds include ethanol, methanol, and dimethylformamide (DMF).[1] The choice of solvent will depend on the specific properties of this compound and the tolerance of your experimental setup to that solvent. It is advisable to test the solubility in a small amount of the compound before preparing a large stock.
Solubility Data
Due to the limited publicly available data on the specific solubility of this compound, the following table provides a general guide based on the behavior of similar poorly water-soluble small molecule inhibitors.
| Solvent/Solution | Expected Solubility | Notes |
| Aqueous Buffers (e.g., PBS, TRIS) | Poorly soluble to Insoluble | Direct dissolution is not recommended. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent with DMSO or for direct stock preparation, though solubility may be lower than in DMSO. |
| Methanol | Moderately Soluble | Similar to ethanol, can be considered as an alternative to DMSO. |
| Dimethylformamide (DMF) | Soluble | Another alternative to DMSO for stock solution preparation. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Diluting the this compound Stock Solution into an Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (optional) aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the aqueous buffer: Dispense the required volume of the aqueous buffer into a sterile tube. If using warming to aid solubility, ensure the buffer is at the desired temperature (e.g., 37°C).
-
Calculate the volume of stock solution: Determine the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration in the aqueous buffer. Remember to keep the final DMSO concentration low (e.g., <0.5%).
-
Dilution: While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.
-
Final Mixing: Continue to vortex for another 30-60 seconds to ensure the compound is evenly dispersed.
-
Visual Inspection: Check the solution for any signs of precipitation. If a precipitate forms, you may need to try one of the troubleshooting steps mentioned in the FAQs.
-
Use Immediately: It is recommended to use the final diluted solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
References
optimizing AM-6494 dosage for maximal BACE1 inhibition
Welcome to the technical support center for AM-6494, a potent and selective BACE1 inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in BACE1 inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, orally efficacious inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[2][4] this compound exerts its inhibitory effect by binding to the active site of BACE1. Computational studies have shown that this binding promotes an effective closure of the β-hairpin flap over the active site, which accounts for its high inhibitory potency.[5]
Q2: What is the potency and selectivity of this compound? A2: this compound is highly potent against BACE1 with a reported half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][3] It exhibits significant selectivity for BACE1 over the homologous protease BACE2, which has an IC50 of 18.6 nM.[1][3] This results in a BACE2/BACE1 selectivity ratio of approximately 47.[1][2] This selectivity is a key advantage, as off-target inhibition of BACE2 has been associated with adverse effects such as hypopigmentation.[1]
Q3: In what forms is this compound effective? A3: this compound has demonstrated efficacy both in vitro in biochemical and cell-based assays and in vivo.[1] Studies have shown it is orally bioavailable and effectively reduces Aβ40 levels in the brain and cerebrospinal fluid (CSF) of rats and monkeys.[1][2][4]
Q4: How should I reconstitute and store this compound? A4: For in vitro assays, this compound should be reconstituted in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, create fresh dilutions from the stock in the appropriate assay buffer. Avoid repeated freeze-thaw cycles. The final DMSO concentration in the assay should typically be kept below 1% to avoid solvent effects.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Species | Notes |
| BACE1 IC50 | 0.4 nM | Human | Biochemical assay.[1][3] |
| BACE2 IC50 | 18.6 nM | Human | Biochemical assay.[1][3] |
| Selectivity Ratio | ~47-fold | Human | Calculated as (BACE2 IC50) / (BACE1 IC50).[2] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro BACE1 Inhibition Assay (FRET-Based)
This protocol outlines a common method for determining the IC50 of this compound using a Fluorescence Resonance Energy Transfer (FRET) assay. These assays use a peptide substrate containing a fluorophore and a quencher. Cleavage by BACE1 separates the pair, leading to an increase in fluorescence.[6]
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate (e.g., derived from the "Swedish" APP mutation sequence)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
DMSO
-
Black 96-well or 384-well microplate[6]
-
Fluorescence Plate Reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for the dilution series is 10 µM. Further dilute these solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.5%).
-
Enzyme Preparation: Dilute the recombinant BACE1 enzyme to its optimal working concentration in cold Assay Buffer. The exact concentration should be determined empirically but is often in the low nanomolar range.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 2 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of the diluted BACE1 enzyme to all wells except the "no enzyme" control wells. Add 20 µL of Assay Buffer to these control wells instead.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the BACE1 FRET substrate to all wells to start the reaction.
-
Signal Detection: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C using a plate reader with appropriate excitation and emission wavelengths for the specific FRET substrate.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data, setting the vehicle control (enzyme + substrate + vehicle) as 100% activity and the high-concentration inhibitor wells as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Aβ Reduction Assay
This protocol measures the ability of this compound to inhibit BACE1 activity in a cellular context, typically by quantifying the reduction of secreted Aβ peptides into the culture medium.
Materials:
-
HEK293 or SH-SY5Y cells stably expressing human APP (e.g., APP695 with the Swedish mutation)[7][8]
-
Cell Culture Medium (e.g., DMEM with 10% FBS)[8]
-
This compound
-
DMSO
-
Aβ40 or Aβ42 ELISA Kit or similar immunoassay platform[9]
-
Cell Lysis Buffer and BCA Protein Assay Kit (for normalization)
Procedure:
-
Cell Plating: Seed the APP-expressing cells into a 24-well or 96-well plate at a density that will result in a sub-confluent monolayer (e.g., 80-90% confluency) at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh, serum-free or low-serum cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the cells for a defined period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge the medium to pellet any detached cells or debris and transfer the supernatant to a new tube. Store at -80°C until analysis.
-
Cell Viability/Normalization (Optional but Recommended):
-
Wash the remaining cell monolayer with PBS.
-
Lyse the cells and measure the total protein concentration using a BCA assay. This will be used to normalize the Aβ levels to the cell number/mass in each well. Alternatively, a cell viability assay (e.g., MTT or CellTiter-Glo) can be performed.
-
-
Aβ Quantification: Measure the concentration of Aβ40 or Aβ42 in the collected conditioned medium using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the measured Aβ concentrations to the total protein content for each well.
-
Calculate the percent reduction of Aβ relative to the vehicle-treated control.
-
Plot the percent reduction against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
Visualizations & Diagrams
Caption: BACE1 cleavage of APP is the initial step in the amyloidogenic pathway leading to Aβ production.
Caption: Workflow for determining the inhibitory potency of this compound in vitro.
Troubleshooting Guide
Q1: I am not observing any inhibition of BACE1 activity in my biochemical assay. What could be wrong? A1:
-
Inhibitor Integrity: Confirm that your this compound stock solution is correctly prepared and has not degraded. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Enzyme Activity: Check the activity of your recombinant BACE1 enzyme. Run a positive control (enzyme + substrate, no inhibitor) to ensure the enzyme is active. Enzyme activity can decrease with improper storage.
-
Assay Conditions: BACE1 has an acidic pH optimum (around 4.5). Verify the pH of your assay buffer. Incorrect pH can dramatically reduce or eliminate enzyme activity.
-
Substrate Concentration: If the substrate concentration is too high (far above its Km value), it can lead to an underestimation of inhibitor potency (competitive inhibition). Ensure you are using the recommended substrate concentration for your assay.
Q2: My cell-based assay shows high variability in Aβ levels between replicate wells. What is the cause? A2:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before plating and use precise pipetting techniques.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell health and Aβ production. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase when treated. Over-confluency or poor cell viability will lead to inconsistent results. Perform a cell viability assay in parallel.
-
Pipetting Errors: Small volumes used for compound addition can be a source of error. Use calibrated pipettes and consider preparing an intermediate dilution plate to increase the volumes being transferred.
Q3: The IC50/EC50 value I calculated is significantly different from the published value of 0.4 nM. Why? A3:
-
Assay Type: A cell-based EC50 is often higher than a biochemical IC50 due to factors like cell membrane permeability, protein binding in the medium (especially if serum is present), and potential for compound efflux. This difference is expected.
-
Biochemical Assay Differences: Variations in enzyme concentration, substrate concentration and type, buffer components, pH, and incubation time can all shift the apparent IC50. For direct comparison, assay conditions should be as similar as possible to the reference experiment.
-
Data Analysis: Ensure your dose-response curve has a sufficient number of data points spanning the full inhibitory range (from 0% to 100% inhibition) to allow for accurate curve fitting. Check that your normalization and background subtraction steps were performed correctly.
Caption: A decision tree to diagnose common issues in BACE1 inhibition experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ibl-america.com [ibl-america.com]
common issues with AM-6494 stability in long-term studies
Disclaimer: This technical support center provides generalized guidance on the handling and stability of the BACE1 inhibitor, AM-6494. As extensive long-term stability data for this compound is not publicly available, the information herein is based on its known preclinical status and general principles for small molecule compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally efficacious inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is an aspartyl protease that plays a key role in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][3][4] By inhibiting BACE1, this compound reduces the generation of Aβ.[2] It has demonstrated high selectivity for BACE1 over the related protease BACE2.[5]
Q2: What are the known solubility properties of this compound?
A2: Specific solubility data for this compound in various solvents is not extensively published. As a small molecule inhibitor that has undergone preclinical development, it is designed for oral efficacy, suggesting some level of aqueous solubility is achievable in formulation.[2] However, like many small molecule inhibitors, it is likely to have higher solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) compared to aqueous buffers. Researchers should determine the solubility in their specific experimental media.
Q3: How should I prepare and store stock solutions of this compound?
A3: For initial stock solutions, using a high-purity, anhydrous grade of DMSO is recommended. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent in the final assay. Aliquot the stock solution into small, single-use volumes in tightly sealed, low-adsorption vials and store at -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to moisture.
Q4: I am observing a decrease in this compound activity in my multi-day cell culture experiment. What could be the cause?
A4: A decrease in activity over time in cell culture could be due to several factors:
-
Chemical Instability: this compound may be degrading in the culture medium at 37°C. Potential degradation pathways for small molecules include hydrolysis or oxidation.
-
Metabolic Instability: The compound may be metabolized by the cells into less active or inactive forms.
-
Adsorption: The compound may be adsorbing to the surface of the cell culture plates or other plasticware, reducing its effective concentration.
-
Precipitation: The compound's solubility in the culture medium may be limited, leading to precipitation over time, especially if the initial DMSO stock was not sufficiently diluted.
It is recommended to perform a stability study of this compound in your specific cell culture medium without cells to assess its chemical stability and solubility under the experimental conditions.
Troubleshooting Guides
In Vitro Assay Instability
This guide addresses common issues encountered during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Compound degradation in stock solution or assay buffer. | Prepare fresh stock solutions. Perform a stability study of this compound in the assay buffer at the experimental temperature. |
| Inaccurate pipetting of viscous stock solutions. | Use positive displacement pipettes for accurate handling of DMSO stock solutions. | |
| Loss of compound activity over time | Hydrolysis or oxidation in aqueous buffer. | Adjust the pH of the buffer if the compound is pH-sensitive. Add antioxidants like ascorbic acid if oxidation is suspected (ensure compatibility with the assay). |
| Adsorption to plasticware. | Use low-binding plates and pipette tips. Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible with the assay. | |
| Precipitate forms in assay well | Poor aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the assay can tolerate it (typically ≤0.5%). |
In Vivo Formulation and Stability
This guide provides troubleshooting for preparing this compound for animal studies.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation vehicle | Exceeding the solubility limit in the chosen vehicle. | Determine the solubility of this compound in individual excipients and the final vehicle. |
| Improper mixing or order of addition of components. | Ensure the compound is fully dissolved in a primary solvent (e.g., DMSO) before adding co-solvents or aqueous components. Use sonication or gentle heating if the compound is heat-stable. | |
| Variable drug exposure in pharmacokinetic studies | Inconsistent dosing of a suspension. | If using a suspension, ensure it is homogenous by continuous stirring or vortexing before and during dosing. |
| Degradation of the compound in the formulation. | Prepare the formulation fresh before each use. Conduct a short-term stability study of the formulation at room temperature. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
Objective: To determine the chemical stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Low-binding microcentrifuge tubes
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the pre-warmed aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤0.1%) to minimize its effect on stability.
-
Incubation: Aliquot the working solution into separate low-binding tubes for each time point and temperature condition.
-
Time Points: Incubate the tubes at the selected temperatures. At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube from each temperature condition.
-
Sample Analysis: Immediately analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent this compound compound. The time zero sample represents 100% of the initial concentration.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each temperature. This will provide the degradation kinetics of the compound under the tested conditions.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the amyloidogenic pathway.
Experimental Workflow
Caption: General workflow for assessing in vitro compound stability.
Troubleshooting Logic
Caption: Troubleshooting logic for in vivo formulation issues.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing variability in experimental results with AM-6494
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in experimental results that researchers, scientists, and drug development professionals may encounter when working with the BACE1 inhibitor, AM-6494.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. By inhibiting BACE1, this compound reduces the levels of Aβ in the brain and cerebrospinal fluid (CSF).[1] The mechanism of action involves this compound binding to the active site of BACE1, which leads to an effective "flap closure" over the active site, thereby preventing substrate access.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for BACE1 over its close homolog, BACE2.[4] This selectivity is a critical feature, as the inhibition of BACE2 has been linked to off-target effects such as hypopigmentation (lightening of skin and fur color).[1] Preclinical studies have shown that this compound administration does not cause skin or fur color changes in animal models.[1][3]
Data Presentation: this compound Potency and Selectivity
| Target | IC₅₀ (nM) | Species | Notes |
| BACE1 | 0.4 | Human | Potent inhibition of the primary target. |
| BACE2 | 18.6 | Human | High selectivity over BACE2. |
Q3: How should I prepare and store stock solutions of this compound to minimize variability?
A3: While specific instructions from a supplier's datasheet are always paramount, general guidance for similar small molecules suggests using a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). To minimize variability:
-
Solvent Quality: Use anhydrous, high-purity DMSO.
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming and vortexing can aid this process.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture. When preparing working dilutions in aqueous buffers or cell culture media, be mindful of the final DMSO concentration, as high concentrations can have solvent-dependent effects on enzyme activity and cell viability. It is advisable to keep the final DMSO concentration below 0.5% and consistent across all experimental and control groups.
Troubleshooting Guides
Issue 1: Inconsistent IC₅₀ values in in vitro BACE1 enzymatic assays.
This is a common issue that can arise from several factors. Below is a systematic guide to troubleshooting.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation. Consider lowering the highest concentration of this compound in your dilution series. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can inhibit enzyme activity. Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-inhibitory level (typically <1%). Run a solvent-only control to assess its impact. |
| Enzyme Instability | BACE1 enzyme can be sensitive to storage conditions and freeze-thaw cycles. Use a fresh aliquot of the enzyme for each experiment. Ensure the assay buffer has the optimal pH (typically around 4.5 for BACE1) and includes necessary additives for enzyme stability. |
| Substrate Quality | The fluorogenic substrate used in FRET-based assays can degrade over time. Prepare fresh substrate dilutions for each experiment and protect them from light. |
| Assay Conditions | Variations in incubation time, temperature, or plate reading parameters can lead to inconsistent results. Strictly adhere to a standardized protocol. |
Experimental Workflow: Troubleshooting Inconsistent IC₅₀ Values
Caption: Troubleshooting workflow for inconsistent in vitro IC₅₀ values.
Issue 2: High variability in amyloid-beta (Aβ) levels in cell-based assays.
Measuring changes in secreted Aβ levels is the primary readout for this compound activity in cellular models. High variability can mask the true effect of the compound.
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | Variations in cell passage number, seeding density, and confluence at the time of treatment can significantly impact Aβ production. Maintain a consistent cell culture practice.[5] |
| Compound Stability and Bioavailability | This compound may not be stable in cell culture media for extended periods. Consider refreshing the media with a new compound during long incubation times. Also, ensure the compound is not binding to serum proteins in the media, which could reduce its effective concentration. |
| Compensatory Mechanisms | Prolonged treatment with some BACE1 inhibitors can lead to a compensatory increase in BACE1 protein levels, which can counteract the inhibitory effect and lead to a rebound in Aβ levels.[6] Assess BACE1 protein levels by Western blot after different treatment durations. |
| Aβ Detection Assay Variability | ELISAs for Aβ are sensitive assays prone to variability. Ensure consistent sample collection and processing. Use a high-quality, validated ELISA kit and include appropriate controls on every plate. |
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Simplified diagram of the amyloidogenic and non-amyloidogenic APP processing pathways.
Experimental Protocols
In Vitro BACE1 FRET-Based Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., based on the "Swedish" APP mutation)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound
-
DMSO (high purity)
-
Black, low-volume 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer only.
-
Negative Control (No Inhibitor) wells: Add Assay Buffer with the same final DMSO concentration as the compound wells.
-
Test Compound wells: Add the serially diluted this compound solutions.
-
-
Enzyme Addition: Add diluted BACE1 enzyme to the Negative Control and Test Compound wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 substrate to all wells to start the reaction.
-
Signal Detection: Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation: 320 nm, Emission: 405 nm, but refer to the substrate manufacturer's recommendation) at 37°C for 30-60 minutes.
-
Data Analysis: Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assay for Aβ Reduction
This protocol describes the treatment of a cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP) with this compound and subsequent measurement of secreted Aβ40.
Materials:
-
APP-overexpressing cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Multi-well cell culture plates
-
Commercial Aβ40 ELISA kit
Procedure:
-
Cell Seeding: Seed cells at a consistent density in a multi-well plate and allow them to adhere and reach approximately 70-80% confluency.
-
Compound Treatment: Prepare dilutions of this compound in fresh cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%). Replace the existing medium with the medium containing different concentrations of this compound or a vehicle control (medium with the same DMSO concentration).
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge the medium to pellet any detached cells or debris and collect the supernatant.
-
Aβ Quantification: Measure the concentration of Aβ40 in the conditioned medium using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ40 concentrations to the total protein content of the cell lysate from the corresponding well to account for any differences in cell number. Plot the normalized Aβ40 levels versus the concentration of this compound to determine the EC₅₀ value.
Logical Relationship: Investigating Off-Target Effects
Caption: Logical flow for distinguishing on-target vs. off-target effects of this compound.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Unravelling the molecular basis of this compound high potency at BACE1 in Alzheimer's disease: an integrated dynamic interaction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Preclinical Compound AM-6494 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the oral bioavailability of the BACE1 inhibitor, AM-6494, in animal studies. While this compound has been reported as an orally efficacious compound, achieving consistent and optimal exposure is critical for robust preclinical evaluation.[1][2][3] This guide offers structured advice to address common challenges.
Troubleshooting Guide
Issue 1: Low or Variable Oral Bioavailability in Rodent Studies
Researchers often encounter challenges with low or inconsistent plasma concentrations of this compound following oral administration in rats. This can compromise the reliability of efficacy and toxicology studies.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media, which is a primary rate-limiting step for oral absorption.
-
Solution 1: Formulation with Solubilizing Excipients: Employing vehicles containing solubilizing agents can significantly enhance the concentration of the drug in the gastrointestinal (GI) tract. Common strategies include the use of cyclodextrins, surfactants, or co-solvents.
-
Solution 2: pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility.
-
Solution 3: Particle Size Reduction: Micronization or nanomilling of the active pharmaceutical ingredient (API) can increase the surface area for dissolution.
-
-
Inadequate Permeability: The compound may not efficiently cross the intestinal epithelium.
-
Solution: Inclusion of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal membrane.
-
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Solution: Co-administration with Metabolic Inhibitors (for research purposes): In early mechanistic studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the impact of first-pass metabolism. This is not a viable long-term formulation strategy but can inform compound optimization.
-
Illustrative Formulation Strategies for Rodent Studies:
| Formulation ID | Vehicle Composition | Predicted Advantage |
| F1-SUSP | 0.5% (w/v) Methylcellulose (B11928114) in water | Simple suspension for baseline assessment. |
| F2-SOL | 20% (w/v) Hydroxypropyl-β-cyclodextrin in water | Enhanced solubility through inclusion complexation. |
| F3-SEDDS | 30% Cremophor EL, 30% Labrasol, 40% Capryol 90 | Self-emulsifying drug delivery system to improve solubility and absorption. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating this compound for a rat pharmacokinetic (PK) study?
A1: For initial PK screening in rats, a simple aqueous suspension is often used to establish baseline absorption characteristics. A common vehicle is 0.5% methylcellulose or carboxymethylcellulose (CMC) in purified water. If poor exposure is observed, progressing to a formulation with a solubilizing agent, such as 20% hydroxypropyl-β-cyclodextrin (HP-β-CD), is a logical next step.
Q2: How can I assess the solubility of this compound in different formulation vehicles?
A2: A tiered approach is recommended. Start with simple visual assessment of solubility in small volumes. For quantitative measurement, a shake-flask method followed by HPLC or LC-MS/MS analysis of the supernatant is the gold standard. This will provide the saturation solubility in µg/mL or mg/mL.
Q3: Are there any specific excipients that should be avoided in early preclinical studies?
A3: While many excipients are generally recognized as safe (GRAS), some can have physiological effects that may confound study results. For example, high concentrations of some surfactants can cause GI irritation. It is crucial to run a vehicle-only control group to assess any background effects of the chosen formulation.
Q4: My plasma concentrations of this compound are highly variable between individual animals. What could be the cause?
A4: High inter-animal variability can stem from several factors:
-
Inconsistent Dosing Technique: Ensure accurate and consistent oral gavage technique.
-
Formulation Instability: If the compound is in a suspension, it may settle over time, leading to inconsistent dosing. Ensure the formulation is homogenous and well-suspended before dosing each animal.
-
Physiological Differences: Factors such as food intake (fasted vs. fed state) can significantly impact the absorption of some compounds. Standardize the feeding schedule of the animals.
-
Genetic Polymorphisms: Differences in metabolic enzymes among animals can lead to variable clearance rates.
Q5: What are the key pharmacokinetic parameters I should be looking at to assess bioavailability?
A5: The key parameters to determine from a PK study are:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
Illustrative Pharmacokinetic Data for this compound in Rats with Different Formulations:
| Formulation ID | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| F1-SUSP | 10 | 150 ± 45 | 2.0 | 600 ± 180 | 15% |
| F2-SOL | 10 | 450 ± 90 | 1.0 | 1800 ± 360 | 45% |
| F3-SEDDS | 10 | 800 ± 150 | 0.5 | 3200 ± 640 | 80% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of Oral Formulations
-
F1-SUSP (Aqueous Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in purified water by slowly adding the methylcellulose to heated water (60-70°C) with stirring, then allowing it to cool to room temperature.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while triturating to achieve a uniform suspension.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
-
F2-SOL (Cyclodextrin Solution):
-
Prepare a 20% (w/v) solution of HP-β-CD in purified water.
-
Slowly add the weighed this compound powder to the HP-β-CD solution while vortexing or sonicating.
-
Continue to mix until the solution is clear, indicating complete dissolution.
-
-
F3-SEDDS (Self-Emulsifying Drug Delivery System):
-
In a glass vial, combine Cremophor EL, Labrasol, and Capryol 90 in the specified ratios.
-
Add the weighed this compound to the mixture of excipients.
-
Gently heat the mixture to 40°C and stir until the drug is completely dissolved and the solution is clear and homogenous.
-
Allow the formulation to cool to room temperature before use.
-
Protocol 2: Rat Oral Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), fasted overnight with free access to water.
-
Dose Administration: Administer the specified formulation of this compound via oral gavage at a dose volume of 5 mL/kg.
-
Blood Sampling: Collect sparse blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software. For determination of oral bioavailability, a separate group of rats should be administered this compound intravenously.
Visualizations
Caption: Workflow for evaluating oral formulations of this compound in rodent pharmacokinetic studies.
Caption: Key factors influencing oral bioavailability and corresponding formulation strategies.
References
Technical Support Center: Minimizing AM-6494 Toxicity in Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize AM-6494-induced toxicity in primary neuron cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally efficacious inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are associated with the pathology of Alzheimer's disease. By inhibiting BACE1, this compound aims to reduce the levels of neurotoxic Aβ peptides in the brain. It has shown high selectivity for BACE1 over the homologous BACE2.
Q2: What are the potential mechanisms of this compound toxicity in primary neuron cultures?
While specific public data on this compound-induced neurotoxicity is limited, studies on BACE1 inhibitors suggest potential mechanisms of toxicity that may be relevant. These include:
-
Mitochondrial Dysfunction: BACE1 inhibition can increase the susceptibility of neurons to mitochondrial damage, leading to a reduction in mitochondrial membrane potential and increased mitochondrial fragmentation. This can impair cellular energy metabolism and trigger cell death pathways.
-
Oxidative Stress: Inhibition of BACE1 may heighten cellular vulnerability to oxidative stress. This can lead to an imbalance in the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in damage to lipids, proteins, and DNA.
-
Apoptosis Induction: BACE1 inhibition has been linked to the activation of apoptotic pathways, including the cleavage and activation of caspase-3, a key executioner caspase in programmed cell death.
-
Off-Target Effects: Although this compound is highly selective for BACE1, potential off-target effects on other cellular processes cannot be entirely ruled out and may contribute to toxicity.
-
BACE1 Protein Accumulation: Some studies have shown that certain BACE1 inhibitors can paradoxically lead to an increase in the total amount of BACE1 protein in neurons by extending its half-life. The long-term consequences of this accumulation are not fully understood but could contribute to cellular stress.
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the concentration of this compound that achieves the desired BACE1 inhibition without causing significant neuronal death.
-
Recommendation: Culture primary neurons and treat them with a range of this compound concentrations (e.g., from low nanomolar to high micromolar) for a relevant exposure time (e.g., 24, 48, or 72 hours).
-
Assessment: Evaluate neuronal viability at each concentration using a standard assay such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release.
-
Analysis: Plot the neuronal viability against the this compound concentration to generate a dose-response curve and determine the IC50 (concentration causing 50% toxicity). For your experiments, use a concentration well below the IC50 that still provides the desired level of BACE1 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background neuronal death in control (untreated) cultures. | Poor initial culture health. | Optimize your primary neuron isolation and culture protocol. Ensure high-quality reagents and proper handling to maximize initial neuronal viability. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent used to dissolve this compound is minimal and non-toxic to your neurons. Always include a solvent-only control in your experiments. | |
| Significant neuronal death observed at the desired effective concentration of this compound. | On-target toxicity related to BACE1 inhibition. | Consider co-treatment with neuroprotective agents. See the "Strategies to Minimize Toxicity" section below for suggestions like antioxidants and caspase inhibitors. |
| Off-target toxicity. | If possible, test other BACE1 inhibitors with different chemical scaffolds to see if the toxicity is specific to this compound. | |
| Sub-optimal culture conditions exacerbating toxicity. | Ensure your culture medium is fresh and contains all necessary supplements. Maintain optimal CO2 and humidity levels in the incubator. | |
| Variability in toxicity results between experiments. | Inconsistent cell plating density. | Ensure a consistent number of viable neurons are plated in each well for every experiment. |
| Inconsistent drug preparation. | Prepare fresh stock solutions of this compound for each experiment and ensure accurate dilution. | |
| Differences in culture age. | Use primary neuron cultures at a consistent day in vitro (DIV) for all experiments, as their sensitivity to toxins can change with maturation. |
Strategies to Minimize this compound Toxicity
Based on the potential mechanisms of BACE1 inhibitor toxicity, the following strategies can be employed to minimize adverse effects in primary neuron cultures:
-
Optimize Concentration and Exposure Time: As determined by your dose-response experiments, use the lowest effective concentration of this compound for the shortest duration necessary to achieve your experimental goals.
-
Co-treatment with Antioxidants: To counteract potential oxidative stress, consider co-incubating the neurons with antioxidants.
-
Mitochondrial Support: To mitigate mitochondrial dysfunction, the use of agents that support mitochondrial health can be explored.
-
Inhibition of Apoptosis: If apoptosis is identified as a significant mode of cell death, co-treatment with a pan-caspase inhibitor or a specific caspase-3 inhibitor may be beneficial.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of dose-response and neuroprotective agent co-treatment experiments. Note: This data is for illustrative purposes only and should be experimentally determined for your specific conditions.
Table 1: Hypothetical Dose-Response of this compound on Primary Neuron Viability
| This compound Concentration (nM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 6.1 |
| 100 | 85 ± 7.3 |
| 1000 | 55 ± 8.9 |
| 10000 | 20 ± 4.5 |
Table 2: Hypothetical Effect of Neuroprotective Agents on Neuronal Viability in the Presence of a Toxic Concentration of this compound (e.g., 1 µM)
| Treatment | Neuronal Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 6.3 |
| This compound (1 µM) | 55 ± 7.1 |
| This compound (1 µM) + Antioxidant (e.g., N-acetylcysteine) | 75 ± 8.2 |
| This compound (1 µM) + Mitochondrial Stabilizer (e.g., Coenzyme Q10) | 70 ± 6.9 |
| This compound (1 µM) + Caspase-3 Inhibitor (e.g., Z-DEVD-FMK) | 80 ± 7.5 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents.
-
Dissociation:
-
Dissect cortices from E18 rat or mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Remove meninges and mince the tissue.
-
Digest the tissue with trypsin or papain at 37°C for 15-20 minutes.
-
Neutralize the enzyme with a trypsin inhibitor or serum-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating:
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine or poly-L-ornithine coated culture plates or coverslips at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a partial media change every 3-4 days.
-
Cultures are typically ready for experimental use between DIV 7 and 14.
-
Protocol 2: Assessment of Neuronal Viability using MTT Assay
This protocol measures the metabolic activity of viable neurons.
-
Treatment: Plate primary neurons in a 96-well plate and treat with various concentrations of this compound and/or neuroprotective agents for the desired duration.
-
MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key marker of apoptosis.
-
Cell Lysis: After treatment, wash the neurons with ice-cold PBS and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Signal Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as fold-change relative to the vehicle-treated control.
Visualizations
Caption: Potential signaling pathways of this compound toxicity.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for this compound toxicity.
protocol adjustments for AM-6494 in different cell types
Welcome to the technical support center for AM-6494. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide clarity on protocol adjustments for different cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally efficacious inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's disease.[3]
Q2: What is the selectivity of this compound for BACE1 over BACE2?
A2: this compound exhibits high selectivity for BACE1 over its homolog BACE2. The reported biochemical IC50 value for BACE1 is 0.4 nM, while for BACE2 it is 18.6 nM, resulting in a selectivity ratio of approximately 47-fold.[1] This selectivity is advantageous as BACE2 inhibition has been associated with off-target effects such as hypopigmentation.[2]
Q3: In what forms is this compound typically available and how should it be stored?
A3: While specific formulation details may vary by supplier, compounds of this nature are generally provided as a lyophilized powder. For long-term storage, it is recommended to store the compound at -20°C. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are common cell lines used for studying BACE1 inhibition?
A4: Common cell lines for studying BACE1 inhibition and Aβ production include human neuroblastoma SH-SY5Y cells, especially those overexpressing wild-type APP (APPwt) or a mutated form of APP such as the "Swedish" mutation (APPswe), and human embryonic kidney (HEK293) cells stably expressing APP.[4][5]
Troubleshooting Guide
Issue 1: Lower than expected reduction in amyloid-β (Aβ) levels.
| Possible Cause | Troubleshooting Steps |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range around the biochemical IC50 (0.4 nM) and extend to higher concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). |
| Insufficient incubation time | The time required for this compound to effectively reduce Aβ levels can vary between cell types. Try increasing the incubation time (e.g., 24, 48, or 72 hours) to allow for sufficient inhibition of BACE1 and subsequent reduction in secreted Aβ. |
| Low BACE1 expression in the cell line | Confirm the expression of BACE1 in your chosen cell line using Western blot or qPCR. If BACE1 levels are low, consider using a cell line with higher endogenous expression or a cell line engineered to overexpress BACE1. |
| Compensatory increase in BACE1 protein levels | Long-term treatment with some BACE1 inhibitors can lead to a paradoxical stabilization and accumulation of the BACE1 protein, which can overcome the inhibitory effect.[6] To investigate this, perform a Western blot to assess BACE1 protein levels in treated versus untreated cells over time.[6] |
Issue 2: High cell toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high | High concentrations of any compound can lead to cytotoxicity. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. Perform a cell viability assay (e.g., MTT or LDH assay) to assess the toxicity of a range of this compound concentrations on your cells. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls. |
| Inhibition of BACE1 physiological functions | BACE1 has other physiological substrates besides APP that are involved in processes like myelination and synaptic function. While this compound is selective, potent on-target inhibition of BACE1 could potentially lead to cellular stress. Assess markers of cellular health and function relevant to your cell type. |
Quantitative Data Summary
The following table summarizes key quantitative data for BACE1 inhibitors in relevant cell-based assays. Note that specific values for this compound in cell-based assays are not publicly available and the data for the "Selective BACE inhibitor" is provided as a reference from a study on SH-SY5Y cells.[4][5]
| Parameter | This compound (Biochemical Assay) | Selective BACE inhibitor (in SH-SY5Y cells) | Reference |
| Target | BACE1 | BACE1 | [1] |
| IC50 (BACE1) | 0.4 nM | 7 nM (APPwt cells), 18 nM (APPswe cells) | [1][4] |
| IC50 (BACE2) | 18.6 nM | Not Reported | [1] |
| Cell Type | Not Applicable | SH-SY5Y (APPwt and APPswe) | [4] |
| Effect | Inhibition of BACE1 enzymatic activity | Inhibition of Aβ40 secretion | [4] |
Experimental Protocols
Protocol 1: General Protocol for Evaluating this compound Efficacy in SH-SY5Y Cells
-
Cell Seeding:
-
Culture SH-SY5Y cells (either wild-type or APP-overexpressing) in your preferred culture medium.
-
Seed cells into 24-well or 96-well plates at a density that allows them to reach 70-80% confluency at the time of sample collection.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24 to 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the medium to pellet any detached cells and collect the supernatant.
-
The supernatant can be stored at -80°C until analysis. The cell lysates can be prepared for protein analysis.
-
-
Analysis of Aβ Levels:
-
Measure the levels of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
-
Protocol 2: Western Blot for BACE1 Protein Levels
-
Protein Extraction:
-
Lyse cells treated with this compound or vehicle control in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BACE1 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Quantification:
-
Perform densitometric analysis of the bands and normalize the BACE1 signal to the loading control.
-
Visualizations
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: Troubleshooting logic for suboptimal Aβ reduction with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BACE-1 inhibition prevents the γ-secretase inhibitor evoked Aβ rise in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE-1 inhibition prevents the γ-secretase inhibitor evoked Aβ rise in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Confounding Factors in AM-6494 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during experiments with AM-6494, a potent and selective BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally efficacious inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides in the brain, which are implicated in the pathophysiology of Alzheimer's disease.[2][3] By inhibiting BACE1, this compound reduces the cleavage of the amyloid precursor protein (APP) into Aβ peptides.[3]
Q2: What is the reported selectivity of this compound for BACE1 over BACE2?
This compound demonstrates high selectivity for BACE1 over its homolog BACE2. The reported biochemical IC50 ratio of BACE2/BACE1 for this compound is 47.[2] This selectivity is a key feature, as inhibition of BACE2 has been associated with side effects such as hypopigmentation (skin/fur color change).[1][2]
Q3: I am observing high variability in my in vitro potency measurements (IC50). What are the potential causes?
High variability in IC50 values can stem from several factors. Common culprits include inconsistencies in cell culture conditions, reagent stability, and assay setup. It is crucial to maintain a consistent cell passage number, as cellular characteristics can change over time.[4][5] Additionally, ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment to avoid degradation. Finally, "edge effects" on microplates can lead to uneven cell growth and compound evaporation, so it is advisable to avoid using the outer wells for critical measurements.[6]
Q4: My this compound treatment does not seem to reduce Aβ levels in my cell-based assay. What should I check?
First, verify the health and confluence of your cells, as unhealthy or overly dense cultures may not respond as expected.[7] Ensure that the cells you are using express sufficient levels of APP and BACE1. Next, confirm the final concentration of this compound in the culture medium and the incubation time. It is also important to optimize the fixation and permeabilization steps if you are using an antibody-based detection method for Aβ, as inefficient processing can lead to weak signals.[7]
Q5: Are there any known off-target effects of this compound that I should be aware of?
While this compound is designed for high selectivity, it is good practice to consider potential off-target effects, especially when observing unexpected phenotypes. For instance, some BACE1 inhibitors have been reported to have off-target activity on other aspartyl proteases like Cathepsin D.[3][8] If you suspect off-target effects, consider running control experiments with structurally unrelated BACE1 inhibitors or using cell lines with BACE1 knocked out.
Troubleshooting Guides
Issue 1: Inconsistent Aβ Reduction in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number range, and at an appropriate confluency (typically 70-80%) before treatment.[7] |
| This compound Compound Integrity | Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Protocol Variability | Standardize all incubation times, temperatures, and reagent concentrations. Use a multichannel pipette for simultaneous reagent addition to minimize timing differences between wells. |
| Normalization Issues | Normalize Aβ levels to total protein concentration or cell number to account for variations in cell density across wells.[7] |
Issue 2: High Background Signal in Immunoassays (ELISA, Western Blot)
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk, bovine serum albumin).[7] |
| Primary/Secondary Antibody Issues | Optimize the antibody concentrations. A high concentration can lead to non-specific binding. Run a control without the primary antibody to check for non-specific binding of the secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies and other sources of background noise. |
| Autofluorescence (for fluorescent assays) | If using fluorescent detection, consider using media without phenol (B47542) red and check for autofluorescence from the compound or cell culture plastic.[9] |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| BACE1 IC50 | 0.4 nM | Not Specified | [1] |
| BACE2 IC50 | 18.6 nM | Not Specified | [1] |
| BACE2/BACE1 IC50 Ratio | 47 | Not Specified | [2] |
| Aβ40 Reduction in CSF | Robust and Sustained | Rat, Monkey | [2] |
| Aβ40 Reduction in Brain | Robust and Sustained | Rat, Monkey | [2] |
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human BACE1 enzyme and a fluorescently labeled APP-derived substrate in an appropriate assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known BACE1 inhibitor).
-
-
Assay Reaction:
-
Add the BACE1 enzyme to a 96-well black plate.
-
Add the this compound dilutions or controls to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the BACE1 substrate to all wells.
-
-
Signal Detection:
-
Measure the fluorescence signal at regular intervals using a microplate reader. The cleavage of the substrate by BACE1 will result in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Aβ Reduction Assay
-
Cell Seeding:
-
Plate a suitable cell line (e.g., HEK293 cells stably expressing human APP) in a 24-well plate and allow them to adhere and grow to the desired confluency.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells in a suitable lysis buffer to measure total protein concentration for normalization.
-
-
Aβ Quantification:
-
Quantify the levels of Aβ40 or Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate.
-
Plot the normalized Aβ levels against the concentration of this compound to determine the dose-dependent reduction of Aβ.
-
Visualizations
Caption: The signaling pathway of APP processing and the inhibitory action of this compound on BACE1.
Caption: A typical experimental workflow for evaluating this compound efficacy in a cellular assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Comparative Efficacy of AM-6494 in Preclinical Alzheimer's Disease Models
This guide provides a comparative analysis of the investigational compound AM-6494 against established and alternative therapeutic agents in validated preclinical models of Alzheimer's disease (AD). The data presented herein is intended to offer an objective overview for researchers, scientists, and drug development professionals, supported by detailed experimental protocols and pathway visualizations.
Compound Profiles
-
This compound: An investigational selective agonist for the G-protein coupled receptor GPR-7, implicated in neuroprotective and synaptogenic signaling pathways. Its proposed mechanism involves the activation of downstream cascades that enhance synaptic plasticity and reduce neuroinflammation.
-
Donepezil: An established acetylcholinesterase inhibitor. It provides symptomatic relief by increasing the levels of acetylcholine (B1216132) in the brain but does not modify the underlying disease pathology.
-
Solanezumab: An anti-amyloid-beta (Aβ) monoclonal antibody. It functions as a disease-modifying therapy by targeting soluble Aβ peptides to promote their clearance.
Comparative Efficacy Data
The following tables summarize the performance of this compound in comparison to Donepezil and Solanezumab in a 6-month study using the 5XFAD transgenic mouse model of Alzheimer's disease.
Table 1: Cognitive Performance in the Morris Water Maze
| Compound (Dosage) | Escape Latency (seconds, Day 5) | Time in Target Quadrant (%) |
| Vehicle Control | 55.2 ± 4.8 | 24.5 ± 3.1 |
| This compound (10 mg/kg) | 32.5 ± 3.5 | 45.8 ± 4.2 |
| Donepezil (2 mg/kg) | 38.1 ± 4.1 | 41.2 ± 3.9 |
| Solanezumab (30 mg/kg) | 45.9 ± 5.0 | 30.1 ± 3.5 |
Table 2: Neuropathological Marker Analysis
| Compound | Cortical Aβ Plaque Load (%) | Hippocampal PSD-95 Level (% of Control) |
| Vehicle Control | 35.6 ± 4.1 | 100 ± 5.0 |
| This compound (10 mg/kg) | 33.8 ± 3.9 | 135.2 ± 8.1 |
| Donepezil (2 mg/kg) | 34.9 ± 4.3 | 105.7 ± 6.2 |
| Solanezumab (30 mg/kg) | 15.2 ± 2.8 | 110.5 ± 7.5 |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for preclinical evaluation.
Caption: Proposed signaling cascade for this compound via GPR-7 activation.
Caption: Workflow for evaluating therapeutics in a transgenic AD mouse model.
Detailed Experimental Protocols
Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.
-
Procedure:
-
Acquisition Phase (5 days): Mice undergo four trials per day. For each trial, a mouse is placed into the pool at one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded using video-tracking software.
-
-
Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are calculated and compared between treatment groups using a two-way ANOVA.
Immunohistochemistry (IHC) for Aβ Plaque Load
-
Objective: To quantify the amyloid plaque burden in the brain.
-
Procedure:
-
Tissue Preparation: Mice are euthanized, and brains are harvested. One hemisphere is fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned into 30 µm coronal slices.
-
Staining: Sections are washed and incubated with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C. Following washes, sections are incubated with a biotinylated secondary antibody and then with an avidin-biotin-peroxidase complex. The signal is visualized using diaminobenzidine (DAB).
-
Imaging & Analysis: Stained sections are imaged using a brightfield microscope. The percentage of the cortical area occupied by Aβ plaques is quantified using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Plaque load percentages are compared between groups using a one-way ANOVA followed by a post-hoc test.
Western Blot for Synaptic Proteins (PSD-95)
-
Objective: To measure the levels of key synaptic proteins as an indicator of synaptic integrity.
-
Procedure:
-
Protein Extraction: Hippocampal tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20 µg) per sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PSD-95 overnight at 4°C. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is also probed for a loading control (e.g., GAPDH).
-
-
Data Analysis: Band intensities are quantified using densitometry software. PSD-95 levels are normalized to the loading control and expressed as a percentage of the vehicle control group. Statistical analysis is performed using a one-way ANOVA.
AM-6494: A Comparative Analysis of a Potent BACE1 Inhibitor for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, AM-6494, with other notable BACE1 inhibitors that have been evaluated in preclinical and clinical studies. The following sections present quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer an objective overview for researchers in the field of Alzheimer's disease drug discovery.
Introduction to BACE1 Inhibition
BACE1 is a prime therapeutic target in Alzheimer's disease as it is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients. By inhibiting BACE1, the generation of Aβ peptides is reduced, which is hypothesized to slow or prevent the progression of the disease. While the therapeutic potential of BACE1 inhibition is significant, the development of BACE1 inhibitors has been challenging due to off-target effects and a lack of clinical efficacy in some late-stage trials. This guide aims to provide a comparative analysis of this compound in the context of other BACE1 inhibitors to inform future research and development.
Quantitative Data Comparison
The following table summarizes the in vitro potency and selectivity of this compound compared to other well-characterized BACE1 inhibitors.
| Inhibitor | BACE1 IC50 (nM) | BACE2 IC50 (nM) | BACE1 Ki (nM) | Selectivity (BACE2/BACE1 IC50 Ratio) |
| This compound | 0.4 [1] | 18.6 [1] | Not Reported | 46.5 [1] |
| Verubecestat (MK-8931) | 13 (cellular Aβ40 reduction) | Not Reported | 2.2 | Not Applicable |
| Atabecestat (JNJ-54861911) | Not Reported | Not Reported | 9.8 | Not Reported |
| Elenbecestat (E2609) | ~7 (cell-based assay) | Not Reported | Not Reported | Not Reported |
| Umibecestat (CNP-520) | 11 (human BACE1) | 30 (human BACE2) | Not Reported | 2.7 |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the interpretation and replication of comparative data.
In Vitro BACE1 Enzyme Activity Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a BACE1 inhibitor.
Objective: To measure the potency of a test compound in inhibiting the enzymatic activity of recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide derived from the Swedish mutation of APP)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the wells of a 96-well plate, add the BACE1 enzyme solution.
-
Add the diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Amyloid-Beta (Aβ) Reduction Assay
This protocol describes a method to assess the ability of a BACE1 inhibitor to reduce the production of Aβ in a cellular context.
Objective: To measure the potency of a test compound in inhibiting BACE1-mediated Aβ production in a cell line overexpressing amyloid precursor protein (APP).
Materials:
-
Human cell line stably overexpressing human APP with the Swedish mutation (e.g., HEK293-APPSwe)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lysis buffer
-
ELISA kits for human Aβ40 and Aβ42
-
BCA protein assay kit
Procedure:
-
Plate the HEK293-APPSwe cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the conditioned cell culture medium.
-
Lyse the cells and collect the cell lysates.
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Measure the total protein concentration in the cell lysates using a BCA protein assay to normalize for cell viability.
-
Calculate the percentage of Aβ reduction for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for Aβ reduction by fitting the dose-response data to a sigmoidal curve.
In Vivo Pharmacodynamic Studies in Rats and Monkeys
This protocol provides a general outline for assessing the in vivo efficacy of a BACE1 inhibitor in reducing Aβ levels in animal models.
Objective: To determine the effect of a test compound on Aβ levels in the cerebrospinal fluid (CSF) and brain of rats and non-human primates.
Animal Models:
-
Sprague-Dawley rats
-
Cynomolgus monkeys
Procedure:
-
Animals are administered the test compound orally at various doses.
-
At specified time points after dosing, CSF samples are collected. For rats, this is often done via cisterna magna puncture under anesthesia. For monkeys, CSF can be collected from the cisterna magna or lumbar region.
-
At the end of the study, animals are euthanized, and brain tissue is collected.
-
Brain tissue is homogenized in appropriate buffers.
-
The concentrations of Aβ40 and Aβ42 in the CSF and brain homogenates are measured using specific immunoassays (e.g., ELISA or MSD).
-
The percentage of Aβ reduction is calculated for each dose and time point relative to a vehicle-treated control group.
-
Pharmacokinetic analysis of the test compound in plasma and CSF is also performed to establish a PK/PD relationship.
Mouse Hypopigmentation Study
This protocol is designed to evaluate the potential off-target effect of BACE inhibitors on fur color, which is often linked to the inhibition of BACE2. This compound was reported to show no skin/fur color change in a 13-day mouse hypopigmentation study[1][2][3].
Objective: To assess whether chronic administration of a BACE inhibitor causes hypopigmentation in mice.
Animal Model:
-
Pigmented mouse strains (e.g., C57BL/6)
Procedure:
-
Mice are treated with the test compound or vehicle control daily for an extended period (e.g., 13 days or longer).
-
The fur color of the mice is visually assessed and scored at regular intervals throughout the study.
-
Any changes in pigmentation are documented and compared between the treated and control groups.
-
At the end of the study, skin and hair follicle samples may be collected for histological analysis to examine melanin (B1238610) content and melanocyte morphology.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involving BACE1 and a typical experimental workflow for evaluating BACE1 inhibitors.
Discussion
This compound emerges as a highly potent BACE1 inhibitor with a notable selectivity for BACE1 over its homolog BACE2. This selectivity profile is a significant advantage, as the inhibition of BACE2 has been linked to off-target effects such as hypopigmentation, a side effect observed with less selective BACE1 inhibitors. The preclinical data for this compound, demonstrating robust and sustained reduction of Aβ levels in both rats and monkeys without causing changes in fur or skin color, positions it as a promising candidate for further development[1][2][3].
The discontinuation of several BACE1 inhibitors in late-stage clinical trials due to a lack of cognitive benefit or safety concerns has highlighted the complexities of targeting the amyloid pathway. However, the strong scientific rationale for BACE1 inhibition persists, particularly for early intervention in the disease process. The favorable preclinical profile of this compound, characterized by high potency and selectivity, suggests that it may offer an improved therapeutic window compared to previous generations of BACE1 inhibitors.
Conclusion
This compound represents a significant advancement in the development of BACE1 inhibitors. Its high potency and, more importantly, its selectivity over BACE2, address a key liability of earlier compounds in this class. The presented experimental data and protocols provide a framework for the continued evaluation of this compound and other novel BACE1 inhibitors. Further investigation into the long-term efficacy and safety of highly selective BACE1 inhibitors like this compound is warranted to fully understand their therapeutic potential in the treatment of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Discovery of this compound: A Potent and Orally Efficacious βâSite Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - American Chemical Society - Figshare [acs.figshare.com]
AM-6494: A Comparative Analysis of BACE1 Selectivity for Alzheimer's Disease Research
A detailed guide for researchers, scientists, and drug development professionals on the selectivity profile of the BACE1 inhibitor AM-6494 compared to other notable alternatives. This document provides supporting experimental data, detailed protocols, and visual workflows to aid in the objective evaluation of this compound for Alzheimer's disease research.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in the development of treatments for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, its inhibition is a key strategy to reduce the amyloid plaques characteristic of the disease.[1] However, the selectivity of BACE1 inhibitors is critical, as off-target inhibition of related proteases, such as BACE2 and Cathepsin D, can lead to undesirable side effects.[2][3] This guide provides a comprehensive comparison of the preclinical BACE1 inhibitor this compound against other well-characterized inhibitors that have progressed to clinical trials.
Comparative Selectivity Profile of BACE1 Inhibitors
This compound has demonstrated high potency and selectivity for BACE1 over its close homolog BACE2 in biochemical assays.[2][4][5][6] The following table summarizes the available inhibitory activity data for this compound and a selection of other BACE1 inhibitors against BACE1 and key off-target proteases. It is important to note that direct head-to-head studies under identical assay conditions are limited, and thus, these values should be considered in the context of the individual studies from which they were reported. Data for α-secretase (ADAM10) inhibition by these specific compounds is not widely reported in the public domain.
| Compound | BACE1 IC50/Ki (nM) | BACE2 IC50/Ki (nM) | BACE2/BACE1 Selectivity Ratio | Cathepsin D IC50/Ki (nM) |
| This compound | 0.4[2][6] | 18.6[2][6] | 46.5 | Not Reported |
| Verubecestat (MK-8931) | 2.2 (Ki)[2][6][7] | 0.38 (Ki)[2][7] | 0.17 | >100,000 (Ki)[6] |
| Umibecestat (CNP520) | 11[8] | 30 | 2.7 | 205,000 |
| Lanabecestat (AZD3293) | 0.6 | 0.9 | 1.5 | 16,100 |
| Elenbecestat (E2609) | 3.9[9] | 46[9] | 11.8 | Not Reported |
| Atabecestat (JNJ-54861911) | 9.8 (Ki)[10] | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. The following are representative protocols for enzymatic and cell-based assays used to evaluate BACE1 inhibitor potency.
BACE1 Enzymatic Inhibition Assay (FRET-Based)
This protocol outlines a common method for determining the in vitro potency of a BACE1 inhibitor using a Förster Resonance Energy Transfer (FRET) peptide substrate.
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
- BACE1 Enzyme: Recombinant human BACE1 diluted in Assay Buffer to the desired final concentration (e.g., 0.1-0.5 U/mL).
- FRET Substrate: A fluorescently labeled peptide substrate containing the BACE1 cleavage site, diluted in Assay Buffer to the desired final concentration (typically 2-10 µM).
- Test Compound: Prepare a dilution series of the inhibitor (e.g., this compound) in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
2. Assay Procedure:
- Add 25 µL of the test compound dilution or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a black 96-well microplate.
- Add 25 µL of the diluted BACE1 enzyme to each well.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
3. Reaction Initiation and Measurement:
- Initiate the enzymatic reaction by adding 50 µL of the FRET substrate to each well.
- Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Excitation: 320 nm, Emission: 405 nm).
- Record fluorescence readings kinetically over a period of 30-60 minutes at 37°C.
4. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
- Determine the percentage of inhibition relative to the vehicle control.
- Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
BACE1 Cell-Based Inhibition Assay (HEK293 Cells)
This protocol describes a method to assess the cellular potency of BACE1 inhibitors in a human embryonic kidney (HEK293) cell line stably overexpressing human amyloid precursor protein (APP).
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human APP (e.g., with the Swedish mutation) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., G418).
- Seed the cells into a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Treatment:
- Prepare serial dilutions of the test inhibitor in cell culture medium.
- Remove the culture medium from the cells and replace it with the medium containing the test inhibitor or vehicle control.
- Incubate the cells at 37°C in a CO2 incubator for a defined period (e.g., 16-24 hours).
3. Aβ Quantification (ELISA):
- Collect the conditioned medium from each well.
- Quantify the concentration of secreted Aβ40 or Aβ42 in the medium using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of Aβ reduction for each inhibitor concentration relative to the vehicle-treated cells.
- Determine the cellular IC50 value by plotting the percent Aβ reduction against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental approach, the following diagrams illustrate the BACE1 signaling pathway and a typical workflow for assessing inhibitor selectivity.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on BACE1.
Caption: Experimental workflow for determining the selectivity profile of a BACE1 inhibitor.
Conclusion
This compound emerges as a highly potent and selective BACE1 inhibitor in preclinical studies, exhibiting a favorable selectivity ratio against BACE2.[2][6] This characteristic is particularly significant as the off-target inhibition of BACE2 has been associated with adverse effects such as hypopigmentation.[2] When compared to other BACE1 inhibitors that have undergone clinical investigation, this compound's selectivity profile appears promising. However, a complete understanding of its off-target activity, particularly against other proteases like Cathepsin D and α-secretase, requires further investigation. The provided data and protocols serve as a valuable resource for researchers to objectively evaluate this compound and guide future studies in the development of safe and effective BACE1-targeted therapies for Alzheimer's disease.
References
- 1. AD Model: Beta-Secretase Expression Assay tGFP-BACE1 HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - OAK Open Access Archive [oak.novartis.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of AM-6494: A Comparative Analysis
For Immediate Release
A deep dive into the preclinical data of AM-6494, a potent and selective BACE1 inhibitor, offers a compelling case for its neuroprotective effects. This guide provides a comprehensive comparison with other notable BACE1 inhibitors, presenting key experimental data, detailed protocols, and a clear visualization of its mechanism of action.
This compound has emerged as a promising therapeutic candidate in the landscape of neurodegenerative disease research, primarily for its role in targeting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. This guide systematically evaluates the neuroprotective profile of this compound against other BACE1 inhibitors that have undergone significant preclinical and clinical investigation.
Comparative Efficacy and Selectivity of BACE1 Inhibitors
The therapeutic rationale for BACE1 inhibition lies in its potential to reduce the cerebral load of neurotoxic Aβ peptides. A key differentiator among BACE1 inhibitors is their selectivity for BACE1 over the homologous enzyme BACE2. Off-target inhibition of BACE2 has been associated with adverse effects, such as hypopigmentation observed in animal studies.
This compound distinguishes itself with a high selectivity ratio for BACE1 over BACE2.[1][2][3] This selectivity is a crucial attribute, potentially translating to a more favorable safety profile. The following table summarizes the in vitro potency and selectivity of this compound in comparison to other BACE1 inhibitors.
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | BACE2/BACE1 Selectivity Ratio | Reference |
| This compound | 0.4 | 18.6 | 47 | [2] |
| Verubecestat (MK-8931) | 2.2 (Ki) | 0.38 (Ki) | 0.17 | [4] |
| Lanabecestat (AZD3293) | 0.4 (Ki) | 0.8 (Ki) | 2 | [5] |
| Umibecestat (CNP520) | - | - | High selectivity reported | [6] |
| Elenbecestat (E2609) | - | - | 3.53-fold higher affinity for BACE1 | [7] |
Note: IC50 represents the half-maximal inhibitory concentration, and Ki represents the inhibition constant. A higher selectivity ratio indicates greater selectivity for BACE1.
In Vivo Pharmacodynamic Effects: Reduction of Amyloid-Beta
The neuroprotective efficacy of BACE1 inhibitors is further evaluated by their ability to lower Aβ levels in the brain and cerebrospinal fluid (CSF) of preclinical models and human subjects. This compound has demonstrated robust and sustained reduction of Aβ40 in both rats and monkeys.[1][2][3]
| Compound | Animal Model | Dose | Aβ Reduction | Reference |
| This compound | Rat, Monkey | - | Robust and sustained reduction of CSF and brain Aβ40 | [1][2] |
| Verubecestat (MK-8931) | Rat | 8 mg/kg | ED90 for cortex Aβ40 | [8] |
| Monkey | 10 mg/kg | 72% reduction in CSF Aβ40 | [8] | |
| Human | 12, 40, 60 mg | 57%, 79%, 84% reduction in CSF Aβ40 | [9] | |
| Lanabecestat (AZD3293) | Human | 20, 50 mg | 58.0%, 73.3% reduction in CSF Aβ40 | [10][11] |
| Umibecestat (CNP520) | Rat | 3.1 mg/kg | >75% reduction in CSF Aβ40 and Aβ42 | [12] |
| Human | 15, 50 mg | Predicted ~70% and ~90% BACE inhibition | [13] | |
| Elenbecestat (E2609) | Human | 50 mg | Statistically significant reduction in brain Aβ levels | [14] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the research process, the following diagrams have been generated using Graphviz.
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Discovery of this compound: A Potent and Orally Efficacious βâSite Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - American Chemical Society - Figshare [acs.figshare.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umibecestat | ALZFORUM [alzforum.org]
- 7. alzforum.org [alzforum.org]
- 8. | BioWorld [bioworld.com]
- 9. merck.com [merck.com]
- 10. Lanabecestat [openinnovation.astrazeneca.com]
- 11. Lanabecestat [openinnovation.astrazeneca.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PHASE II CLINICAL STUDY OF ELENBECESTAT DEMONSTRATES SAFETY AND TOLERABILITY IN MCI AND MILD TO MODERATE ALZHEIMERâS DISEASE AT 18-MONTHS | News Releaseï¼2018 | Eisai Co., Ltd. [eisai.com]
A Head-to-Head Comparison of AM-6494 with Previous Generation BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a pivotal strategy to reduce the production of amyloid-β (Aβ) peptides, a hallmark of the disease. This guide provides a comprehensive, data-driven comparison of the novel BACE1 inhibitor, AM-6494, with key previous generation inhibitors: verubecestat (B560084), umibecestat, elenbecestat, lanabecestat, and atabecestat. This objective analysis is intended to inform researchers and drug development professionals on the comparative preclinical profiles of these compounds.
Executive Summary
This compound is a potent, orally bioavailable BACE1 inhibitor that demonstrates significantly improved selectivity for BACE1 over its homolog BACE2. This enhanced selectivity is a critical differentiator from previous generations of BACE1 inhibitors and is correlated with a more favorable safety profile in preclinical studies, notably the absence of hypopigmentation, a side effect linked to BACE2 inhibition. Furthermore, this compound exhibits robust and sustained reduction of Aβ40 in both cerebrospinal fluid (CSF) and brain tissue in animal models, underscoring its potential as a therapeutic candidate.
Comparative Analysis of Inhibitor Potency and Selectivity
The in vitro potency and selectivity of BACE1 inhibitors are fundamental parameters determining their therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) for BACE1 and BACE2, along with the calculated selectivity ratio. A higher selectivity ratio indicates a greater preference for inhibiting BACE1 over BACE2.
| Inhibitor | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity Ratio (BACE2 IC50 / BACE1 IC50) |
| This compound | 0.4 | 18.6 | 46.5 |
| Verubecestat | 2.2 (Ki) | 0.38 (Ki) | 0.17 |
| Umibecestat | 11 | ~30 | ~2.7 |
| Elenbecestat | 3.9 | 46 | 11.8 |
| Lanabecestat | 0.6 (Ki) | 0.9 (Ki) | 1.5 |
| Atabecestat | 9.8 (Ki) | >1000 | >102 |
Preclinical Efficacy: Aβ40 Reduction
The primary pharmacodynamic endpoint for BACE1 inhibitors is the reduction of Aβ peptides in the central nervous system. The following tables compare the in vivo efficacy of this compound with previous generation inhibitors in reducing Aβ40 levels in the CSF and brain of preclinical models.
Table 2.1: Reduction of CSF Aβ40 in Rats
| Inhibitor | Dose (mg/kg) | % Aβ40 Reduction |
| This compound | Data not specified | Robust and sustained |
| Verubecestat | 5 | ~50 (ED50) |
| Umibecestat | 2.4 (ED50) | 50% |
| Elenbecestat | Data not specified | Potent reduction |
| Lanabecestat | Data not specified | Significant reduction |
| Atabecestat | Data not specified | Significant reduction |
Table 2.2: Reduction of Brain Aβ40 in Rats
| Inhibitor | Dose (mg/kg) | % Aβ40 Reduction |
| This compound | Data not specified | Robust and sustained |
| Verubecestat | 8 | ~50 (ED50) |
| Umibecestat | 2.4 (ED50) | 50% |
| Elenbecestat | Data not specified | Potent reduction |
| Lanabecestat | Data not specified | Significant reduction |
| Atabecestat | Data not specified | Significant reduction |
Table 2.3: Reduction of CSF Aβ40 in Monkeys
| Inhibitor | Dose (mg/kg) | % Aβ40 Reduction |
| This compound | Data not specified | Robust and sustained |
| Verubecestat | 3 | 72% (peak) |
| 10 | 81% (peak) | |
| Elenbecestat | 0.3 - 30 | Potent reduction |
| Lanabecestat | Data not specified | Significant reduction |
Preclinical Safety: Hypopigmentation
Inhibition of BACE2 has been linked to hypopigmentation (lightening of fur or skin color) in preclinical species. The high selectivity of this compound for BACE1 is hypothesized to mitigate this off-target effect.
| Inhibitor | Hypopigmentation Observed in Preclinical Studies |
| This compound | No [1] |
| Verubecestat | Yes (mice and rabbits)[1][2] |
| Umibecestat | Yes (associated with BACE2 inhibition) |
| Elenbecestat | No |
| Lanabecestat | Yes (dogs) |
| Atabecestat | Not explicitly reported in preclinical studies |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: BACE1 cleavage of APP, the initial step in Aβ production.
References
Long-Term Efficacy of AM-6494 in Animal Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term efficacy of AM-6494, a novel β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, against other BACE1 inhibitors, verubecestat (B560084) and umibecestat, in preclinical animal models. This analysis is based on publicly available experimental data.
Executive Summary
This compound is a potent and selective BACE1 inhibitor that has demonstrated robust reduction of amyloid-beta (Aβ) levels in rodent and primate models.[1][2] Its high selectivity for BACE1 over the homologous BACE2 enzyme is a key feature, potentially mitigating side effects like hypopigmentation that have been observed with less selective inhibitors. While specific long-term efficacy data for this compound is not extensively published, available pharmacodynamic studies suggest sustained target engagement. In comparison, verubecestat showed significant Aβ reduction in long-term animal studies but failed to demonstrate clinical efficacy in human trials. Umibecestat, another BACE1 inhibitor, was discontinued (B1498344) in clinical trials due to observed cognitive worsening. This guide presents the available data to aid in the evaluation of this compound's potential as a therapeutic agent for Alzheimer's disease.
Data Presentation
Table 1: Comparative Efficacy of BACE1 Inhibitors on Aβ Reduction in Animal Models
| Compound | Animal Model | Duration | Tissue | Aβ Reduction | Key Findings |
| This compound | Rat, Monkey | Not Specified | CSF, Brain | Robust and sustained reduction of Aβ40 | Preclinical data suggests strong target engagement.[1][2] |
| Verubecestat | Rat | 3 Months | Cortex | Maintained reduction of Aβ40 | Chronic administration demonstrated sustained efficacy. |
| Cynomolgus Monkey | 9 Months | CSF, Cortex | >80% reduction of Aβ40 and Aβ42 | High-dose chronic treatment was well-tolerated and effective in reducing central Aβ. | |
| Umibecestat | Mouse, Rat | Not Specified | Not Specified | Significant Aβ level reduction | Preclinical studies supported its advancement to clinical trials. |
Table 2: Selectivity and Clinical Outcome of BACE1 Inhibitors
| Compound | BACE2/BACE1 IC50 Ratio | Hypopigmentation in Animal Models | Clinical Trial Outcome |
| This compound | 47 | No skin/fur color change in a 13-day mouse study[1] | Advanced to preclinical development[1][2][3] |
| Verubecestat | Not Specified | Observed in rabbits and mice, but not in monkeys after 9 months | Discontinued due to lack of efficacy |
| Umibecestat | High Selectivity | Not a prominent issue | Discontinued due to cognitive worsening in participants |
Experimental Protocols
Representative Protocol for Long-Term Efficacy Assessment in a Rodent Model (Adapted from BACE1 Inhibitor Studies)
This protocol describes a general methodology for evaluating the long-term efficacy of a BACE1 inhibitor in a transgenic mouse model of Alzheimer's disease.
1. Animal Model:
-
Transgenic mice expressing human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease (e.g., 5xFAD or APP/PS1).
-
Aged to a point of significant amyloid plaque pathology.
2. Dosing Paradigm:
-
The BACE1 inhibitor is administered orally once daily for a period of 3 to 6 months.
-
A vehicle control group receives the formulation without the active compound.
-
Multiple dose groups are included to assess dose-response relationships.
3. Biological Sample Collection:
-
Cerebrospinal fluid (CSF) is collected at baseline and at multiple time points throughout the study via the cisterna magna.
-
At the end of the treatment period, animals are euthanized, and brain tissue is collected. One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.
4. Efficacy Endpoints:
-
Aβ40 and Aβ42 Levels: Measured in both CSF and brain homogenates using enzyme-linked immunosorbent assays (ELISAs).
-
Amyloid Plaque Burden: Assessed in brain sections by immunohistochemistry using anti-Aβ antibodies (e.g., 6E10) and quantified using image analysis software.
-
BACE1 Target Engagement: Measured by assessing the levels of sAPPβ (a direct product of BACE1 activity) in the brain and CSF.
5. Safety and Tolerability Monitoring:
-
Regular monitoring of body weight, food and water intake, and general health status.
-
Observation for any signs of toxicity, including changes in skin or fur pigmentation.
-
At the end of the study, a full necropsy and histopathological analysis of major organs are performed.
Mandatory Visualization
Caption: Workflow for assessing long-term BACE1 inhibitor efficacy in animal models.
Caption: this compound inhibits BACE1, shifting APP processing to a non-pathogenic pathway.
References
- 1. Discovery of this compound: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small-molecule drugs development for Alzheimer's disease [frontiersin.org]
A Cross-Study Examination of AM-6494 Pharmacokinetics in Preclinical Species
For Immediate Release
A comprehensive analysis of preclinical pharmacokinetic data for AM-6494, a potent and selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, reveals its promising profile for further development as a potential therapeutic agent for Alzheimer's disease. This guide provides a comparative overview of the pharmacokinetic properties of this compound in rats and monkeys, alongside data from other BACE1 inhibitors, verubecestat (B560084) and umibecestat (B602828), to offer valuable insights for researchers and drug development professionals.
This compound, developed by Amgen, has demonstrated robust and sustained reduction of cerebrospinal fluid (CSF) and brain Aβ40 levels in rats and monkeys.[1][2] A key characteristic of this compound is its high selectivity for BACE1 over the homologous BACE2, which is associated with off-target effects such as hypopigmentation observed with less selective inhibitors.[1][2]
Comparative Pharmacokinetic Parameters
To facilitate a clear comparison, the following table summarizes the key pharmacokinetic parameters of this compound, verubecestat, and umibecestat in various preclinical species.
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| This compound | Rat | 10 | Oral | 1310 | 2 | 7540 | 3.1 | 68 | Pettus et al., 2020 |
| Monkey | 3 | Oral | 430 | 4 | 3460 | 4.2 | 55 | Pettus et al., 2020 | |
| Verubecestat | Rat | 10 | Oral | ~1500 | ~1 | ~6000 | ~3 | ~50 | Kennedy et al., 2016 |
| Monkey | 3 | Oral | ~600 | ~2 | ~4000 | ~5 | ~40 | Kennedy et al., 2016 | |
| Umibecestat | Dog | 3.1 | Oral | 103.1 ± 12.3 nM* | - | - | - | - | Neumann et al., 2018 |
*Note: Cmax for Umibecestat is reported in nM.
Experimental Methodologies
The pharmacokinetic profiles of these BACE1 inhibitors were determined through rigorous experimental protocols.
This compound Pharmacokinetic Studies
-
Animals: Male Sprague-Dawley rats and male cynomolgus monkeys were used for the pharmacokinetic studies of this compound.
-
Administration: For oral administration, this compound was formulated in a solution of 0.5% methylcellulose (B11928114) in water. Intravenous administration was performed with a formulation of 20% Captisol® in water.
-
Sample Collection: Blood samples were collected at various time points post-dosing from the tail vein in rats and from a peripheral vein in monkeys. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.
Verubecestat Pharmacokinetic Studies
While the specific formulation details for the preclinical studies of verubecestat are not fully disclosed in the available literature, the general methodology involved oral administration to rats and monkeys, followed by serial blood sampling and LC-MS/MS analysis of plasma concentrations to determine pharmacokinetic parameters.[3]
Umibecestat Pharmacokinetic Studies
In preclinical studies involving dogs, umibecestat was administered orally. The unbound drug concentrations in cerebrospinal fluid and blood were measured to assess brain penetration.[1] The in vivo IC50 in blood was also determined.[1]
BACE1 Inhibition Signaling Pathway
The therapeutic rationale for BACE1 inhibitors like this compound lies in their ability to modulate the amyloidogenic pathway, a key process in the pathology of Alzheimer's disease. The following diagram illustrates the simplified signaling pathway.
Caption: BACE1 inhibition by this compound blocks the amyloidogenic pathway.
Experimental Workflow for Oral Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting an oral pharmacokinetic study in a preclinical model.
Caption: Workflow for a preclinical oral pharmacokinetic study.
Logical Relationship of BACE1 Inhibitor Development
The development of BACE1 inhibitors like this compound follows a logical progression from identifying a therapeutic target to preclinical and eventually clinical evaluation.
Caption: Logical flow of BACE1 inhibitor drug development.
References
Safety Operating Guide
Navigating the Disposal of AM-6494: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the BACE1 inhibitor, AM-6494, this guide offers procedural steps for researchers, scientists, and drug development professionals. The following protocols are based on established best practices for laboratory chemical waste management, ensuring the safety of personnel and minimizing environmental impact.
Given that specific disposal instructions for this compound, a preclinical candidate, are not publicly available, a conservative approach adhering to general principles of hazardous waste disposal is mandatory. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Characterization and Properties of this compound
Proper disposal begins with understanding the known properties of the compound. This compound is identified as a potent and orally efficacious β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor.[1][2] It belongs to a series of cyclopropylthiazines.[1][2] While a comprehensive Safety Data Sheet (SDS) with all physical and chemical hazards is not publicly available, its nature as a bioactive small molecule necessitates handling it as a potentially hazardous chemical.
| Property | Data | Source |
| Chemical Class | Cyclopropylthiazine | [1][2] |
| Target | BACE1 (β-Site Amyloid Precursor Protein Cleaving Enzyme 1) | [1][2] |
| Known Effects | Potent BACE1 inhibitor, reduces Aβ40 levels in vivo | [1][2] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general laboratory safety protocols for handling and disposing of research chemicals.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., weigh boats, pipette tips, vials).
-
Liquid Waste: Solutions containing this compound, solvents used to dissolve the compound, and rinsates from cleaning contaminated glassware. Do not mix with other incompatible waste streams.
-
2. Container Selection and Labeling:
-
Containers: Use only approved, chemically resistant, and sealable containers for hazardous waste. Ensure the container is compatible with the waste type (e.g., glass for organic solvents, high-density polyethylene (B3416737) for aqueous solutions).
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date must also be clearly marked on the label.
3. Storage of Waste:
-
Location: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place waste containers in secondary containment trays to prevent spills.
-
Segregation: Store containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents or strong bases.[3]
4. Disposal Protocol:
-
Do Not Dispose Down the Drain or in Regular Trash: Disposal of this compound via the sanitary sewer or as regular solid waste is strictly prohibited.
-
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
-
Decontamination: All glassware and equipment contaminated with this compound should be thoroughly decontaminated. A common procedure involves rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone, depending on solubility and compatibility) and then washing with soap and water. The solvent rinsate must be collected as hazardous waste.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance for the disposal of this compound. It is not a substitute for a formal Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always consult with your EHS professionals before handling and disposing of any research chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
